molecular formula C6H4Br2O2S B3030015 4,5-Dibromo-3-methylthiophene-2-carboxylic acid CAS No. 854626-32-7

4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Cat. No.: B3030015
CAS No.: 854626-32-7
M. Wt: 299.97
InChI Key: KUXNSSLEHIUORH-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4Br2O2S and its molecular weight is 299.97. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dibromo-3-methylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-3-methylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dibromo-3-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Br2O2S/c1-2-3(7)5(8)11-4(2)6(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXNSSLEHIUORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241368
Record name 4,5-Dibromo-3-methyl-2-thiophenecarboxylic acid
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Molecular Weight

299.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854626-32-7
Record name 4,5-Dibromo-3-methyl-2-thiophenecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-3-methyl-2-thiophenecarboxylic acid
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Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-methyl
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Foundational & Exploratory

Molecular structure and weight of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid: Structure, Properties, and Synthesis

Introduction

4,5-Dibromo-3-methylthiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. As a substituted thiophene, a class of compounds known for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science, this molecule offers a unique scaffold for the development of more complex chemical entities.[1][2] Its utility is largely derived from the specific arrangement of its functional groups: a carboxylic acid for derivatization, a methyl group influencing electronic properties, and two bromine atoms that provide reactive sites for cross-coupling reactions or further functionalization.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a validated synthetic approach for 4,5-Dibromo-3-methylthiophene-2-carboxylic acid. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this versatile intermediate for its effective application in their work.

Core Molecular Profile

A precise understanding of the fundamental properties of a chemical compound is paramount for its successful application in research and development. This section details the key identifiers, structural representation, and physicochemical data for 4,5-Dibromo-3-methylthiophene-2-carboxylic acid.

Chemical Identifiers

The following table summarizes the essential identifiers for unequivocally referencing this compound in databases and literature.

IdentifierValue
CAS Number 854626-32-7[3][4]
Molecular Formula C₆H₄Br₂O₂S[4]
Molecular Weight 299.97 g/mol [4]
IUPAC Name 4,5-Dibromo-3-methylthiophene-2-carboxylic acid
InChI Key KUXNSSLEHIUORH-UHFFFAOYSA-N[3]
Canonical SMILES CC1=C(C(=O)O)SC(=C1Br)Br
Molecular Structure

The structural arrangement of the thiophene ring with its substituents dictates the molecule's reactivity and steric profile.

Caption: 2D structure of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid.

Physicochemical Properties

The physical properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Physical Form Solid[3]
Purity ≥95% (typical)[3]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[3][4]

Synthesis and Purification

The synthesis of polysubstituted thiophenes requires a regioselective strategy to ensure the correct placement of functional groups. Direct bromination and carboxylation of 3-methylthiophene would lead to a mixture of isomers. Therefore, a more controlled, multi-step approach is necessary.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages a pre-existing carboxylic acid group on the thiophene ring to direct subsequent reactions. The electron-withdrawing nature of the carboxylic acid group deactivates the thiophene ring towards electrophilic substitution, but the activating methyl group can still influence the regioselectivity. A common and effective method for introducing bromine atoms onto an activated thiophene ring is through electrophilic bromination using a reagent like N-Bromosuccinimide (NBS). This approach is often high-yielding and proceeds under relatively mild conditions.

Proposed Synthetic Workflow

The synthesis can be logically envisioned as a direct bromination of a commercially available precursor.

G A 3-Methylthiophene- 2-carboxylic acid (Starting Material) C Electrophilic Bromination Reaction A->C 1 B N-Bromosuccinimide (NBS) (Brominating Agent) Solvent (e.g., Acetic Acid) B->C 2 D 4,5-Dibromo-3-methylthiophene- 2-carboxylic acid (Final Product) C->D E Purification (Recrystallization) D->E

Sources

Literature review on brominated 3-methylthiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Regiocontrol, and Applications in Materials & Pharma

Part 1: Strategic Importance & Core Chemistry

Brominated 3-methylthiophene derivatives are the linchpin of modern conjugated polymer synthesis and heterocyclic medicinal chemistry. Their structural simplicity belies a complex reactivity profile governed by the electronic asymmetry of the thiophene ring.

For the materials scientist , 2,5-dibromo-3-methylthiophene is the critical monomer for Grignard Metathesis (GRIM) polymerization, yielding regioregular Poly(3-methylthiophene) (P3MT)—a conductive polymer analogue to the industry-standard P3HT.

For the medicinal chemist , the mono-brominated isomers (2-bromo-3-methylthiophene) serve as versatile electrophiles for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to construct kinase inhibitors and antiplatelet agents (e.g., Clopidogrel analogues).

The Regioselectivity Challenge

The 3-methyl substituent breaks the symmetry of the thiophene ring, creating two non-equivalent


-positions:
  • Position 2 (C2): Sterically crowded (ortho to methyl) but electronically activated.

  • Position 5 (C5): Sterically accessible but less activated than C2.

Controlling bromination at these positions is the primary synthetic hurdle.

Part 2: Synthetic Strategies & Protocols
1. Regioselective Mono-bromination

Target: 2-Bromo-3-methylthiophene Challenge: Preventing over-bromination to the 2,5-dibromo species and minimizing the 5-bromo isomer.

Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group is an ortho/para director. In thiophene, the sulfur atom strongly activates both


-positions (2 and 5). The inductive effect of the C3-methyl group preferentially stabilizes the transition state for C2 substitution, making 2-bromo-3-methylthiophene  the kinetic major product (typically ~85-90%).

Protocol A: NBS Bromination (Standard)

  • Reagents: 3-Methylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: 1:1 mixture of Chloroform (

    
    ) and Glacial Acetic Acid (AcOH).
    
  • Conditions:

    
     to Room Temperature (RT), dark.
    

Step-by-Step Methodology:

  • Dissolve 3-methylthiophene (98 g, 1.0 mol) in

    
     (600 mL) and AcOH (600 mL).
    
  • Cool the solution to

    
     in an ice bath.
    
  • Add NBS (188 g, 1.05 mol) portion-wise over 1 hour. Critical: Exothermic reaction; maintain T < 35°C to prevent di-bromination.

  • Stir in the dark at RT for 30 minutes.

  • Quench with water (1.2 L). Separate organic layer.[1][2]

  • Wash organic phase:

    
     (2x), 1M NaOH (to remove succinimide/acid), then brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Fractional distillation under reduced pressure.

    • Note: The boiling points of the 2-bromo and 5-bromo isomers are very close.[2] High-efficiency columns are required for >95% isomeric purity.

2. Synthesis of 2,5-Dibromo-3-methylthiophene

Target: Monomer for Polymerization Reactivity: Requires exhaustive bromination.

Protocol B: High-Yield Dibromination

  • Reagents: 3-Methylthiophene (1.0 eq), Bromine (

    
    , 2.2 eq) or NBS (2.2 eq).
    
  • Solvent:

    
     or DCM.
    

Step-by-Step Methodology:

  • Dissolve 3-methylthiophene in

    
    .
    
  • Add

    
     dropwise at 
    
    
    
    .
  • Allow to warm to RT and stir for 12 hours.

  • Wash with

    
     (sodium thiosulfate) to quench excess bromine.
    
  • Distill under vacuum.

    • Yield: Typically 85-95%.[1]

    • Purity Check: GC-MS is essential to ensure no mono-bromo species remain, as these act as chain terminators in polymerization.

Data Summary: Brominated Derivatives
CompoundCAS No.BP (

)
Key NMR Shift (

,

)
Application
3-Methylthiophene 616-44-41156.9 (m, 3H), 2.3 (s, 3H)Starting Material
2-Bromo-3-methylthiophene 14282-76-9173-1767.18 (d, 1H), 6.78 (d, 1H)Cross-coupling (Pharma)
2,5-Dibromo-3-methylthiophene 29421-92-9105 (10 mmHg)6.78 (s, 1H), 2.18 (s, 3H)Polymerization Monomer
Part 3: The Polymerization Engine (GRIM)

The Grignard Metathesis (GRIM) method, also known as Kumada Catalyst-Transfer Polycondensation (KCTP), is the industry standard for synthesizing regioregular polythiophenes. It relies on a "living" chain-growth mechanism mediated by Nickel(0).[3]

Mechanism & Regioregularity

When 2,5-dibromo-3-methylthiophene is treated with a Grignard reagent (e.g.,


), a magnesium-halogen exchange occurs.
  • Isomer Ratio: The exchange is not random. Due to steric hindrance at C2 (ortho to methyl), the exchange preferentially happens at C5.

  • Result: A mixture of isomers is formed, typically 85:15 favoring the 2-bromo-5-magnesio species.[4]

  • Polymerization: The Nickel catalyst selectively inserts into the C2-Br bond, ensuring Head-to-Tail (HT) coupling.

Visualization: GRIM Catalytic Cycle

The following diagram illustrates the catalyst transfer mechanism that enables living polymerization.

GRIM_Mechanism Monomer 2,5-Dibromo-3-methylthiophene Grignard Grignard Exchange (t-BuMgCl) Monomer->Grignard ActiveSpecies Active Species (85:15) 2-bromo-5-magnesio isomer Grignard->ActiveSpecies Transmetalation 1. Transmetalation (Dimer Formation) ActiveSpecies->Transmetalation + Ni(II) Ni_Complex Ni(dppp)Cl2 Catalyst Ni_Complex->Transmetalation ReductiveElim 2. Reductive Elimination (C-C Bond Formed) Transmetalation->ReductiveElim OxidativeAdd 3. Oxidative Addition (Intramolecular Transfer) ReductiveElim->OxidativeAdd Ni(0) migrates to chain end Polymer Regioregular P3MT (Head-to-Tail) ReductiveElim->Polymer Termination (HCl) OxidativeAdd->Transmetalation Chain Growth Cycle

Caption: The GRIM polymerization cycle showing the "ring-walking" of the Ni-catalyst which ensures regioregularity.

Experimental Protocol: GRIM Polymerization of P3MT

Reagents:

  • Monomer: 2,5-Dibromo-3-methylthiophene (1.0 eq)

  • Grignard:

    
     or 
    
    
    
    (1.0 eq, 2.0M in THF)
  • Catalyst:

    
     (0.5 - 1.0 mol%)[5]
    
  • Solvent: Anhydrous THF

Procedure:

  • Activation: In a glovebox or Schlenk line (

    
     atm), dissolve monomer in dry THF.
    
  • Exchange: Add Grignard reagent dropwise at RT. Stir for 30-60 mins.

    • QC Check: Take an aliquot, quench with water, and analyze by GC-MS.[4] You should see <2% starting dibromide.

  • Initiation: Add

    
     suspension in THF.
    
  • Polymerization: Stir at RT for 2-12 hours. The solution will turn dark (orange/red/brown depending on conjugation length).

  • Termination: Pour mixture into methanol containing 1% HCl. The polymer precipitates.

  • Purification: Soxhlet extraction (Methanol -> Hexanes -> Chloroform). The chloroform fraction typically contains the high MW polymer.

Part 4: Pharmaceutical Applications[1][8][9][10]

In drug discovery, the thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability or potency.

Key Transformation: Suzuki-Miyaura Coupling 2-Bromo-3-methylthiophene is widely used to couple with aryl boronic acids.

Suzuki_Coupling Start 2-Bromo-3-methylthiophene Catalyst Pd(PPh3)4 / K2CO3 Start->Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Product 2-Aryl-3-methylthiophene Catalyst->Product Dioxane/H2O, 90°C

Caption: Standard Suzuki coupling workflow for functionalizing the thiophene core.

Self-Validating Protocol (Suzuki):

  • Solvent System: Dioxane/Water (4:1) is superior to Toluene for thiophenes due to solubility.

  • Base:

    
     often gives higher yields than carbonates for sterically hindered (3-methyl substituted) substrates.
    
  • Degassing: Thiophenes are sensitive to oxidation; rigorous freeze-pump-thaw cycling is recommended.

Part 5: References
  • McCullough, R. D., et al. "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules, 2001. Link

  • BenchChem. "The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery." BenchChem Application Notes, 2025. Link

  • Dittmer, K., et al. "The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide."[6] Journal of the American Chemical Society, 1949.[6] Link

  • Sigma-Aldrich. "Product Specification: 2-Bromo-3-methylthiophene." Link

  • Loewe, R. S., et al. "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials, 1999. Link

Sources

Thermodynamic Stability of Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of thiophene-2-carboxylic acid (T2CA) derivatives, focusing on their degradation mechanisms, substituent effects, and experimental characterization in drug development.

A Technical Guide for Medicinal Chemists and Formulation Scientists

Executive Summary: The Thiophene Bioisostere

In modern drug discovery, the thiophene ring is a premier bioisostere for the phenyl group. It offers unique physicochemical alterations—specifically, reduced lipophilicity (


 to 

vs. benzene), increased water solubility, and distinct metabolic handles. However, the introduction of a carboxylic acid moiety at the C2 position creates a specific thermodynamic vulnerability: decarboxylation .

This guide analyzes the energy landscape of T2CA derivatives, providing the mechanistic insight required to predict stability during synthesis, formulation (e.g., hot-melt extrusion), and shelf-life storage.

Mechanistic Underpinnings of Instability

The primary degradation pathway for T2CA derivatives is thermal protodecarboxylation . Unlike benzoic acid, which is relatively inert to thermal decarboxylation below


, the electron-rich thiophene ring facilitates the extrusion of 

at lower temperatures.
The Decarboxylation Mechanism

The reaction proceeds via a concerted cyclic transition state or a zwitterionic intermediate, depending on the solvent dielectric constant. In the solid state (thermal), the mechanism involves the transfer of the carboxyl proton to the electron-rich C2 position of the thiophene ring.

Key Insight: The rate-limiting step is often the formation of the


-complex (protonation of the ring). Therefore, substituents that increase electron density at C2 (Electron Donating Groups) generally accelerate decarboxylation, reducing thermal stability.

Decarboxylation cluster_0 Ground State cluster_1 Transition State (TS) cluster_2 Products GS Thiophene-2-COOH (Stable) TS Cyclic TS (Proton Transfer to C2) GS->TS  ΔH‡ (Activation Energy)   Prod Thiophene + CO2 (Irreversible) TS->Prod  -CO2   EDG EDG (e.g., -OMe, -Me) Stabilizes TS (+) EDG->TS Lowers Barrier (Decreases Stability) EWG EWG (e.g., -NO2) Destabilizes TS (-) EWG->TS Raises Barrier (Increases Stability)

Figure 1: Mechanistic pathway of thermal decarboxylation showing the impact of electronic substituents on the activation energy barrier.

Structural Activity Relationships (SAR) & Stability Data

The thermodynamic stability of T2CA derivatives is governed by the electronic nature of substituents at the C3, C4, and C5 positions.

Substituent Effect Table

The following table synthesizes general trends observed in TGA (Thermogravimetric Analysis) and solution-state kinetics.

Substituent TypeExampleElectronic EffectImpact on pKaThermal Stability (

)
Mechanistic Rationale
Unsubstituted -HReference~3.5High (~200°C+)Baseline aromatic stabilization.
Strong EWG 5-Nitro (

)
Inductive/Resonance (-)< 3.0 (Stronger Acid)Increased Destabilizes the accumulation of positive charge on the ring during protonation.
Weak EDG 3-Methyl (

)
Inductive (+)~3.8 (Weaker Acid)Decreased Hyperconjugation increases e- density at C2, facilitating proton attack.
Strong EDG 5-Methoxy (

)
Resonance (+)~4.0Significantly Decreased Lone pair donation stabilizes the transition state; risk of degradation <150°C.
Halogen 5-Bromo (

)
Inductive (-), Res (+)~3.3ModerateBalance between inductive withdrawal and resonance donation.

Expert Note: The "Ortho Effect" (substituent at C3) is critical. A bulky group at C3 can twist the carboxyl group out of planarity with the thiophene ring, breaking conjugation. This often decreases stability by raising the ground state energy, making the leaving group (CO2) more accessible.

Experimental Protocols for Stability Assessment

To rigorously define the thermodynamic profile, a dual-approach using solid-state and solution-state methodologies is required.

Protocol A: Solid-State Thermal Analysis (TGA/DSC)

Objective: Determine the onset of decarboxylation (


) and melting point (

).
  • Instrument: TA Instruments Q500 (TGA) and Q2000 (DSC) or equivalent.

  • Sample Prep: 2–5 mg of dried powder in hermetically sealed aluminum pans (pinhole lid for TGA to allow gas escape).

  • Method:

    • Equilibration: 25°C for 5 min.

    • Ramp: 10°C/min to 350°C.

    • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation, isolating the thermal event.

  • Data Analysis:

    • DSC: Identify endotherms (melting) and exotherms (decomposition).[1] Note: Decarboxylation is often endothermic but can appear exothermic if coupled with crystallization of the product.

    • TGA: Measure weight loss.[1][2] A theoretical loss of

      
       (for unsubstituted T2CA, MW 128 
      
      
      
      84) confirms decarboxylation.
Protocol B: Accelerated Solution Stability (HPLC)

Objective: Determine rate constants (


) and shelf-life (

).
  • Solvent System: Buffered aqueous solution (pH 1.2, 4.5, 7.4) and an organic co-solvent (e.g., DMSO) if solubility is low.

  • Temperature Stress: Incubate samples at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Use the Arrhenius equation to extrapolate to 25°C.

Workflow cluster_Solid Solid State Screening cluster_Solution Solution State Stress Start New T2CA Derivative DSC DSC/TGA Analysis (Ramp 10°C/min) Start->DSC Prep Prepare 1 mg/mL (pH 1.2, 7.4) Start->Prep Result1 Determine Tm & Td DSC->Result1 Decision Stability Assessment Result1->Decision Incubate Incubate @ 60°C (48 Hours) Prep->Incubate HPLC HPLC Quantification Incubate->HPLC HPLC->Decision Pass Proceed to Formulation (Stable > 150°C) Decision->Pass Low Degradation Fail Structural Redesign (Add EWG or Bioisostere) Decision->Fail High Degradation

Figure 2: Experimental workflow for validating thermodynamic stability.

Applications in Drug Design

Thiophene-2-carboxylic acids are often used as scaffolds for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Suprofen) and AT1 receptor antagonists .

  • Bioisosteric Strategy: If a benzoic acid derivative shows poor metabolic stability (rapid glucuronidation), replacing the phenyl ring with thiophene can alter the metabolic clearance profile.

  • Formulation Caution: Due to the lower

    
     compared to benzoic acids, processes involving high shear and heat (e.g., Hot Melt Extrusion for amorphous solid dispersions) must be carefully monitored. If the 
    
    
    
    is
    
    
    , avoid melt-based methods and opt for spray drying.
References
  • Campaigne, E., & LeSuer, W. M. (1953).[3] "3-Thenoic Acid".[3] Organic Syntheses, 33, 94. Link

  • Satonaka, H. (1983).[4] "The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies". Bulletin of the Chemical Society of Japan. Link

  • Gooßen, L. J., et al. (2006).[3] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling". Science, 313(5787), 662-664. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lab Manager. (2025). "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC)". Link

Sources

Determining the Solubility Profile of 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid. Given the importance of solubility in drug discovery and development, from initial screening to formulation, a thorough understanding of a compound's behavior in various organic solvents is paramount. This document outlines the underlying principles, experimental protocols, and data interpretation necessary to establish a robust solubility profile for this key thiophene derivative.

Introduction to 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid and the Significance of its Solubility

4,5-Dibromo-3-methylthiophene-2-carboxylic acid is a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The carboxylic acid functional group, combined with the halogenated and methylated thiophene ring, imparts a unique combination of polarity and lipophilicity that dictates its interaction with different solvents.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[3] Poor solubility can lead to challenges in formulation, absorption, and ultimately, the clinical success of a drug candidate. Therefore, characterizing the solubility of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid in a diverse range of organic solvents is a foundational step in its development. This profile will inform decisions regarding:

  • Reaction chemistry: Selecting appropriate solvents for synthesis and purification.

  • Preclinical studies: Preparing solutions for in vitro and in vivo assays.

  • Formulation development: Designing suitable delivery systems.

  • Analytical method development: Choosing mobile phases for chromatographic analysis.

Physicochemical Properties of 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid

A foundational understanding of the compound's intrinsic properties is essential for predicting and interpreting its solubility.

PropertyValueSource
Molecular FormulaC₆H₄Br₂O₂S[4]
Molecular Weight299.97 g/mol [4]
Physical FormSolid[4][5]
Storage Conditions2-8°C, in a dark place under an inert atmosphere[4][5]

The recommendation to store the compound in a dark and inert atmosphere suggests potential sensitivity to light and oxidation, a factor to consider during solubility experiments.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a useful starting point for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The structure of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid includes a polar carboxylic acid group capable of hydrogen bonding and a less polar dibromomethylthiophene ring. This amphiphilic nature suggests it may exhibit a range of solubilities across different solvent classes.

The acidity of the carboxylic acid group also plays a crucial role. In basic solvents, the compound can deprotonate to form a more soluble salt. The presence of water in organic solvents can also significantly impact the solubility of carboxylic acids.[7]

Experimental Determination of Solubility Profile

A systematic approach is required to determine the solubility of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid. The following protocol outlines a standard "excess solid" method.[8]

Materials and Equipment
  • 4,5-Dibromo-3-methylthiophene-2-carboxylic acid (purity ≥95%)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Selection of Organic Solvents

A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities. A suggested list is provided in the data table below.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Dispense solvent equil1 Vortex to mix prep2->equil1 Seal vials equil2 Incubate with shaking at a constant temperature (e.g., 25°C) for 24 hours equil1->equil2 Ensure thorough mixing analysis1 Centrifuge to pellet undissolved solid equil2->analysis1 Achieve equilibrium analysis2 Filter supernatant analysis1->analysis2 Separate solid and liquid phases analysis3 Dilute aliquot with mobile phase analysis2->analysis3 Remove fine particulates analysis4 Analyze by HPLC analysis3->analysis4 Prepare for injection

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Protocol
  • Preparation of Stock Standards: Prepare a stock solution of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Use this to prepare a calibration curve for HPLC analysis.

  • Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 5-10 mg) into individual glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and vortex them vigorously for 1-2 minutes. Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and shake for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter that could interfere with the analysis.

  • Dilution: Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted samples onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

  • Calculation: Calculate the solubility in mg/mL or µg/mL using the determined concentration and the dilution factor.

Data Summary and Interpretation

The results of the solubility experiments should be compiled into a clear and organized table. Below is a template for recording and presenting the solubility data.

SolventSolvent Polarity IndexSolubility (mg/mL) at 25°CObservations
Non-Polar Solvents
Hexane0.1Experimental Data
Toluene2.4Experimental Data
Aprotic Polar Solvents
Dichloromethane (DCM)3.1Experimental Data
Acetone5.1Experimental Data
Acetonitrile (ACN)5.8Experimental Data
Dimethylformamide (DMF)6.4Experimental Data
Dimethyl sulfoxide (DMSO)7.2Experimental Data
Protic Polar Solvents
1-Butanol4.0Experimental Data
Isopropanol (IPA)4.3Experimental Data
Ethanol5.2Experimental Data
Methanol6.6Experimental Data
Water10.2Experimental Data
Acidic/Basic Solvents
5% Aqueous HClN/AExperimental Data
5% Aqueous NaOHN/AExperimental Data

Disclaimer: This table is a template for recording experimental results. Specific solubility values for 4,5-Dibromo-3-methylthiophene-2-carboxylic acid are not publicly available and must be determined experimentally.

Logical Flow for Solubility Classification

The following diagram provides a logical flow for classifying the solubility of a compound based on its behavior in different solvent systems. This can be a useful framework for interpreting the experimental data.

solubility_classification start Start with the unknown compound water Test Solubility in Water start->water ether Test Solubility in Diethyl Ether water->ether Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble class_s1 Solubility Class: S1 (Low MW Polar) ether->class_s1 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble class_wa Solubility Class: WA (Weak Acid) naoh->class_wa Soluble h2so4 Test Solubility in conc. H₂SO₄ hcl->h2so4 Insoluble class_b Solubility Class: B (Base) hcl->class_b Soluble class_n Solubility Class: N (Neutral) h2so4->class_n Soluble class_i Solubility Class: I (Inert) h2so4->class_i Insoluble class_sa Solubility Class: SA (Strong Acid)

Caption: Decision tree for solubility classification of organic compounds.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility profile of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid. By following the detailed experimental protocol and considering the underlying chemical principles, researchers can generate the critical data needed to advance the development of this and other promising thiophene-based compounds. A thorough characterization of solubility is an indispensable step in the journey from a molecule to a medicine.

References

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Pace University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • National Center for Biotechnology Information. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. [Link]

  • National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

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Reactivity Overview of the Carboxylic Acid Group in Dibromothiophenes: A Comprehensive Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science increasingly rely on highly functionalized heterocycles, dibromothiophenecarboxylic acids have emerged as indispensable building blocks. Compounds such as 2,5-dibromothiophene-3-carboxylic acid and 4,5-dibromothiophene-2-carboxylic acid offer a unique trifurcation of reactivity: a carboxylic acid handle for structural conjugation, and two distinct carbon-bromine bonds for orthogonal cross-coupling.

This technical guide explores the reactivity of the carboxylic acid group in these systems, detailing the mechanistic causality behind experimental choices, and providing self-validating protocols for their application in complex synthesis.

The Electronic Landscape: Directing Group Effects and Causality

The thiophene ring is inherently electron-rich, but the introduction of a carboxylic acid group (-COOH) and two bromine atoms significantly alters its electronic topology. The -COOH group acts as a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic attack but activating the carbonyl carbon for nucleophilic acyl substitution.

Crucially, the carboxylic acid (or its subsequent amide/ester derivatives) dictates the orthogonal reactivity of the adjacent C-Br bonds. In 4,5-dibromothiophene-2-carboxamides, the 5-bromo position is significantly more reactive toward palladium-catalyzed oxidative addition than the 4-bromo position .

The Causality of Site-Selectivity: The C5 position is alpha to the sulfur heteroatom. During the oxidative addition of Pd(0), the transition state at the alpha position is stabilized by the polarizability and lone-pair electron density of the sulfur atom. Conversely, the C4 position (beta to sulfur) lacks this direct stabilization and is more sterically hindered by the adjacent bromine and the extended conjugated system of the carboxamide at C2. Consequently, cross-coupling at C5 can be achieved at 80 °C, while subsequent coupling at C4 requires forcing conditions (100 °C) .

Mechanism N1 4,5-Dibromo-2-carboxamide N2 Pd(0) Oxidative Addition at C5 (Alpha to S) N1->N2 Lower Activation Energy N3 Transmetalation (Ar-B(OH)2) N2->N3 N4 Reductive Elimination (5-Aryl-4-bromo product) N3->N4 N5 Pd(0) Oxidative Addition at C4 (Beta to S, 100°C) N4->N5 Higher Temp Required

Causality of site-selective Pd(0) oxidative addition in dibromothiophenes.

Core Reactivity Pathways of the Carboxylic Acid Group

The derivatization of the -COOH group in dibromothiophenes is the critical first step before engaging the bromine atoms in cross-coupling. The choice of activation strategy depends entirely on the nucleophilicity of the target conjugate.

Acyl Chloride Formation (Aggressive Activation)

For highly sterically hindered or weakly nucleophilic amines, the carboxylic acid must be converted to an acyl chloride. A prime example is the synthesis of the non-narcotic analgesic Thiowurtzine, which utilizes 3,4-dibromothiophene carboxylic acid .

  • Mechanism: Thionyl chloride (SOCl₂) converts the stable hydroxyl group into a chlorosulfite intermediate, which collapses to form the acyl chloride. This reaction is driven to completion by the entropic release of SO₂ and HCl gases.

  • Application: The resulting 3,4-dibromothiophene-2-carbonyl chloride is highly electrophilic and reacts readily with complex polycyclic amines (like hexaazaisowurtzitane derivatives) in boiling acetonitrile without the need for additional coupling reagents .

Amidation via Carbodiimide Coupling (Mild Activation)

For the synthesis of histone acetyltransferase (HAT) inhibitors or chiral conducting surfaces, mild amidation is preferred to prevent degradation of sensitive functional groups. 4,5-dibromothiophene-2-carboxylic acid is typically coupled with piperidine derivatives using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

  • Mechanism: EDC activates the carboxylate to an O-acylisourea. Because O-acylisoureas can undergo an irreversible rearrangement to unreactive N-acylureas, HOBt is added. HOBt rapidly attacks the O-acylisourea to form an active ester (OBt ester), which is stable against rearrangement but highly reactive toward primary and secondary amines.

Steglich Esterification

When conjugating dibromothiophenes to polymers (e.g., PEGylation for water-dispersible nanoparticles) or chiral alcohols, Steglich conditions (DCC and DMAP) are employed .

  • Mechanism: DCC activates the acid, but alcohols are poorer nucleophiles than amines. DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the alcohol, regenerating DMAP and precipitating dicyclohexylurea (DCU) .

Workflow A Dibromothiophene Carboxylic Acid B Acyl Chloride Intermediate A->B SOCl2 (Aggressive) C Amide / Ester Derivative A->C EDC/HOBt or DCC/DMAP B->C Amine/Alcohol (Nucleophilic Attack) D Mono-Coupled Product (C5) C->D Pd(0), Ar-B(OH)2 80 °C (Site-Selective) E Di-Coupled Product (C4, C5) D->E Pd(0), Ar'-B(OH)2 100 °C

Orthogonal functionalization workflow of dibromothiophene carboxylic acids.

Quantitative Data Summary

The following table synthesizes the standard reaction conditions and yields for the functionalization of various dibromothiophene carboxylic acids based on literature precedent.

Starting MaterialTarget DerivativeReagents / CatalystTemp (°C)Yield (%)Ref
3-Thiophenecarboxylic acid2,5-Dibromo-3-carboxylic acidNBS, DMF (Dark)50 °C88%
2,5-Dibromo-3-carboxylic acidPEG-Ester MacromonomerPEG, DCC, DMAP, CH₂Cl₂25 °C>80%
4,5-Dibromo-2-carboxylic acidPiperidine CarboxamideAmine, EDC, HOBt25 °C75-85%
4,5-Dibromo-2-carboxamide5-Aryl-4-bromo-2-carboxamideAr-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃80 °C60-75%
3,4-Dibromo-2-carboxylic acidAcyl Chloride (Thiowurtzine pre.)SOCl₂ (Neat)Reflux86-100%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes specific in-process controls (e.g., TLC monitoring, gas evolution) to verify causality at each step.

Protocol A: Synthesis of 2,5-Dibromothiophene-3-carboxylic acid via NBS Bromination

This protocol utilizes N-Bromosuccinimide (NBS) to prevent the over-oxidation and decarboxylation risks associated with elemental bromine .

  • Setup: In a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-thiophenecarboxylic acid (1.0 eq, 11.7 mmol) in degassed anhydrous DMF (24 mL).

  • Reagent Addition: Wrap the flask entirely in aluminum foil to prevent light-induced radical side reactions. Add NBS (2.2 eq, 25.8 mmol) portion-wise. Validation check: The solution should remain relatively clear; immediate dark discoloration indicates light contamination.

  • Reaction: Heat the mixture to 50 °C and stir for 28 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature and pour the mixture into 300 mL of ice-cold deionized water.

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with saturated aqueous NaCl, dry over anhydrous MgSO₄ (dissolved in minimal EtOAc), and concentrate to yield the product as a white solid (approx. 88% yield) .

Protocol B: Steglich Esterification of 2,5-Dibromothiophene-3-carboxylic acid

Used for conjugating sensitive alcohols or PEG chains.

  • Activation: In a 100 mL three-neck flask under N₂, dissolve 2,5-dibromothiophene-3-carboxylic acid (1.5 eq) and the target alcohol/PEG (1.0 eq) in anhydrous CH₂Cl₂.

  • Catalysis: Add DMAP (0.1 eq). Causality note: DMAP must be added before DCC to ensure the acylpyridinium pathway outcompetes N-acylurea formation.

  • Coupling: Dissolve DCC (1.5 eq) in minimal CH₂Cl₂ and add dropwise via an addition funnel over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48–72 hours. Validation check: A white precipitate (dicyclohexylurea, DCU) will form, confirming the activation of the carboxylic acid.

  • Purification: Filter the suspension to remove DCU. Precipitate the filtrate in cold diethyl ether to isolate the esterified macromonomer .

Protocol C: Site-Selective Suzuki Coupling of 4,5-Dibromothiophene-2-carboxamides

Exploiting the orthogonal reactivity of the C5 vs. C4 bromines.

  • Setup: Charge a Schlenk tube with 4,5-dibromothiophene-2-carboxamide (1.0 eq), the first arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Add a degassed mixture of Toluene/EtOH (4:1) and 2M aqueous Na₂CO₃ (2.0 eq).

  • First Coupling (C5): Heat the sealed tube to exactly 80 °C for 12 hours. Validation check: TLC should show complete consumption of the starting material with minimal formation of the di-coupled product. The lower temperature strictly limits oxidative addition to the alpha-position .

  • Isolation: Cool, extract with EtOAc, dry, and purify via flash chromatography to isolate the 5-aryl-4-bromo intermediate.

  • Second Coupling (C4): Subject the purified intermediate to a second arylboronic acid (1.5 eq) using the same catalyst system, but heat to 100 °C for 24 hours to overcome the higher activation barrier at the beta-position.

References

1. - Materiale Plastice 2. - PMC / NIH 3. - ChemicalBook 4. - Benchchem 5. - RSC 6. - PMC / NIH 7. - Laurentian University 8. - bioRxiv

History and discovery of polysubstituted thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Polysubstituted Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of polysubstituted thiophene carboxylic acids. From the serendipitous discovery of the parent thiophene ring by Viktor Meyer to the development of sophisticated synthetic methodologies, this document traces the scientific journey that has established these molecules as privileged scaffolds in medicinal chemistry and materials science. We will delve into the foundational ring-forming reactions, strategies for introducing the carboxylic acid moiety, and the causal-driven experimental choices that have enabled the synthesis of complex, multi-functionalized derivatives. The narrative synthesizes historical context with modern applications, offering field-proven insights for researchers engaged in the design and development of novel thiophene-based compounds.

The Serendipitous Discovery of a Benzene Analogue

Through meticulous isolation and characterization, he identified a sulfur-containing heterocyclic compound. He named it "thiophene," a name derived from the Greek words theion (sulfur) and phainein (to appear), alluding to its discovery through a color reaction.[1] The striking similarity in physical properties between thiophene and benzene, including their boiling points (84°C and 80.1°C, respectively), immediately sparked immense interest in the chemistry of this new aromatic system.[4][5] This resemblance also laid the groundwork for the concept of bioisosterism, where the substitution of a benzene ring with a thiophene ring in a biologically active molecule could lead to compounds with similar or improved pharmacological properties.[1][2]

Foundational Synthetic Methodologies for the Thiophene Ring

The discovery of thiophene catalyzed a wave of research into its synthesis and the preparation of its derivatives. These classical ring-forming reactions remain cornerstones of heterocyclic chemistry and are fundamental to creating the polysubstituted core upon which carboxylic acid functionalities are built.

Paal-Knorr Thiophene Synthesis

One of the most direct and enduring methods involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent.[3][4] Traditionally, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice. The causality behind this choice lies in the reagent's ability to both introduce the sulfur atom and act as a dehydrating agent to facilitate the final aromatization step.

  • Mechanism Rationale: The reaction proceeds through the conversion of the dicarbonyl to a thione, followed by tautomerization and intramolecular cyclization, and finally dehydration to yield the stable aromatic thiophene ring. The use of alternative sulfur sources like Lawesson's reagent was later developed to offer milder reaction conditions.[3][6]

Caption: Paal-Knorr synthesis workflow.

Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this multicomponent reaction is arguably one of the most versatile and widely used methods for preparing highly substituted 2-aminothiophenes.[7] Its power lies in its convergence, combining an α-methylene ketone, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.

  • Expertise & Causality: The choice of a base (typically an amine like morpholine) is critical; it catalyzes the initial Knoevenagel condensation between the ketone and the nitrile to form an electron-deficient alkene.[7] This intermediate is then susceptible to nucleophilic attack by sulfur, leading to cyclization and tautomerization to the stable 2-aminothiophene product. This method is exceptionally valuable because the resulting amino group serves as a versatile handle for further functionalization, a key step towards complex polysubstituted molecules.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a robust route to 3-hydroxy-2-thiophenecarboxylic acid esters.[8][9] The reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters or ketones. The base-catalyzed cyclization is driven by the formation of the stable aromatic ring. This method is particularly important as it directly installs a carboxylic acid derivative (an ester) onto the thiophene ring during its formation.

Hinsberg Thiophene Synthesis

This classical method involves the reaction of a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate in the presence of a strong base.[4][7] The reaction proceeds through a double aldol-type condensation. While effective, its utility can be limited by the availability of the requisite 1,2-dicarbonyl starting materials.

Introducing the Carboxylic Acid: Strategies and Protocols

While some syntheses like the Fiesselmann method build the ring with an embedded carboxylate group, a more common and versatile strategy involves introducing the carboxylic acid onto a pre-formed, substituted thiophene ring.

Carboxylation via Organometallic Intermediates

The most prevalent method for introducing a carboxylic acid group is through the carboxylation of a thienyllithium or thienyl-Grignard reagent. The acidity of the α-protons (at positions 2 and 5) of the thiophene ring makes them susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi).

  • Trustworthiness & Self-Validation: This protocol is highly reliable because the formation of the organolithium intermediate is generally clean and high-yielding. The subsequent reaction with solid carbon dioxide (dry ice) is an irreversible electrophilic trapping step, ensuring the formation of the lithium carboxylate, which is then protonated upon acidic workup to yield the desired thiophene carboxylic acid. The regioselectivity is controlled by the substitution pattern of the starting thiophene.

Experimental Protocol: Carboxylation of 3-Bromothiophene

  • Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether (100 mL) and 3-bromothiophene (10.0 g, 61.3 mmol).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 25.7 mL, 64.4 mmol) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for an additional 1 hour.

  • Carboxylation: The reaction mixture is slowly poured over an excess of crushed dry ice in a separate flask.

  • Quenching & Extraction: After the excess CO₂ has sublimated, the mixture is allowed to warm to room temperature. Water (50 mL) is added, and the aqueous layer is separated. The organic layer is extracted with 1 M NaOH (2 x 25 mL).

  • Acidification & Isolation: The combined aqueous layers are cooled in an ice bath and acidified to pH < 2 with concentrated HCl. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-thiophenecarboxylic acid.

Catalytic Oxidation Methods

More modern approaches involve the catalytic oxidation of hydroxymethyl or formyl-substituted thiophenes. These methods can offer milder conditions and greater functional group tolerance compared to classical stoichiometric oxidants. For instance, a system using catalysts like vanadium or iron complexes can facilitate the transformation of a thiophene into its corresponding carboxylic acid or ester in a one-pot reaction with methanol and CCl₄.

The Evolution of Applications: From Bulk Chemical to Precision Pharmacophore

The initial biological investigations into thiophene derivatives were largely phenomenological, driven by the bioisosterism concept.[1] Early studies revealed a broad spectrum of activities, including antibacterial and antifungal properties.[1][5] However, the true potential of polysubstituted thiophene carboxylic acids was unlocked with the advent of modern drug discovery.

The thiophene ring acts as a rigid scaffold, allowing appended functional groups to be precisely positioned for interaction with biological targets. The carboxylic acid group is particularly valuable, as it can act as a hydrogen bond donor/acceptor or a key coordinating group for metalloenzymes, and it often improves the pharmacokinetic properties of a drug candidate.

Today, this scaffold is a key component in a wide array of approved drugs and clinical candidates, targeting conditions from inflammation to cancer.[10][11]

discovery_to_application cluster_history Historical Development cluster_application Modern Application Discovery 1882: Viktor Meyer Discovers Thiophene Ring_Synthesis Classical Ring Syntheses (Paal-Knorr, Gewald, etc.) Discovery->Ring_Synthesis Spurs Synthetic Interest Bioisosterism Concept of Bioisosterism (Thiophene vs. Benzene) Discovery->Bioisosterism Initial Insight Carboxylation Development of Carboxylation Methods Ring_Synthesis->Carboxylation Enables Functionalization Drug_Discovery Scaffold in Drug Discovery (Pharmacophore) Carboxylation->Drug_Discovery Provides Key Building Blocks Bioisosterism->Drug_Discovery Guides Molecular Design Approved_Drugs Approved Therapeutics (Anti-inflammatory, Anticancer) Drug_Discovery->Approved_Drugs Successful Outcomes

Caption: From discovery to modern drug development.

Table 1: Representative Polysubstituted Thiophene Carboxylic Acids and Their Biological Activities

Compound ClassSubstitution PatternBiological ActivityKey Applications/Targets
Tiaprofenic Acid 2-aroyl-thiophene-5-acetic acidAnti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID), COX inhibitor[10]
Raltitrexed N-substituted 2-aminothiophene-3-carboxylate derivativeAnticancerAntimetabolite, thymidylate synthase inhibitor[9][10]
Tenoxicam Thienothiazine carboxamide derivativeAnti-inflammatoryNSAID, treatment of rheumatic diseases[10]
Antimicrobial Scaffolds 2-carboxamides, 5-aryl substitutedAntibacterial, AntifungalTargeting drug-resistant bacteria and fungi[12][13]
Kinase Inhibitors 2,4-diamino thieno[2,3-d]pyrimidinesAnticancerTargeting various protein kinases involved in cell proliferation[5]

Conclusion

The journey of polysubstituted thiophene carboxylic acids from an accidental discovery in crude benzene to a cornerstone of modern medicinal chemistry is a testament to the power of scientific inquiry. The foundational synthetic methods developed over a century ago continue to provide the basis for creating these complex molecules. By understanding the history of their discovery and the causal logic behind their synthesis, researchers are better equipped to design and develop the next generation of innovative therapeutics and advanced materials built upon this remarkably versatile heterocyclic core.

References

  • The Dawn of Thiophene Chemistry: A Technical Guide to the Discovery and History of Thiopheneacrylic Acid Esters. (n.d.). Benchchem.
  • Thiophene. (n.d.). Wikipedia.
  • Heterocycic compound Thiophene. (n.d.). Slideshare.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
  • Synthesis of thiophene and Their Pharmacological Activity. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Chemical Reviews.
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  • Recent Achievement in the Synthesis of Thiophenes. (2021). Bentham Science Publishers.
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). ResearchGate.
  • Synthesis of polysubstituted thiophene derivatives. (n.d.). ResearchGate.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.
  • 2-Thiophenecarboxylic acid. (n.d.). Chem-Impex.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry.
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journals.
  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). Polymers.

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Methodological & Application

Application Note: Synthesis and Isolation of 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Importance

The functionalization of thiophene scaffolds is a cornerstone of modern heterocyclic chemistry. 4,5-Dibromo-3-methylthiophene-2-carboxylic acid (CAS: 854626-32-7)[1] is a highly rigid, densely functionalized building block widely utilized in drug discovery and agrochemical development. Notably, it serves as a critical intermediate in the synthesis of novel substituted thiophenecarboxamides, which exhibit potent antibacterial activity against devastating plant pathogens such as Xanthomonas campestris[2].

As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating workflow for the dibromination of 3-methylthiophene-2-carboxylic acid. The methodology prioritizes regiochemical control, safety, and high-purity isolation.

Mechanistic Causality & Reaction Design

The synthesis relies on an Electrophilic Aromatic Substitution (


) pathway. The starting material, 3-methylthiophene-2-carboxylic acid, presents a complex electronic environment:
  • C2 Position: Blocked by the electron-withdrawing carboxylic acid group.

  • C3 Position: Occupied by a weakly activating methyl group.

  • C5 Position (

    
     to sulfur):  The most electron-rich and sterically accessible site.
    
  • C4 Position (

    
     to sulfur):  Moderately activated but less reactive than C5.
    

Causality in Reagent Selection: Elemental bromine (


) in glacial acetic acid is selected over N-Bromosuccinimide (NBS) for this specific dibromination. Glacial acetic acid acts as a highly polar, protic solvent that stabilizes the transient bromonium ion intermediate[3]. Furthermore, it maintains solubility of the starting material while safely accommodating the hydrobromic acid (HBr) byproduct generated during the substitution. The first equivalent of bromine rapidly attacks the C5 position. Because the newly introduced bromine atom is mildly electron-withdrawing, the subsequent bromination at C4 requires extended thermal activation at room temperature to reach completion.

Mechanism SM 3-Methylthiophene- 2-carboxylic acid Int1 5-Bromo Intermediate (Fast alpha-substitution) SM->Int1 Br2 (1.1 eq) Electrophilic Attack at C5 Prod 4,5-Dibromo-3-methylthiophene- 2-carboxylic acid Int1->Prod Br2 (1.2 eq) Electrophilic Attack at C4

Figure 1: Stepwise electrophilic aromatic bromination of 3-methylthiophene-2-carboxylic acid.

Quantitative Reagent Data & Safety Parameters

To ensure a self-validating system, precise stoichiometry must be maintained. The target compound is a known irritant; it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Strict adherence to the precautionary codes (e.g., P261, P305+P351+P338) is mandatory[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Role & Safety Profile
3-Methylthiophene-2-carboxylic acid 142.181.00 eq1.42 gStarting Material.
Bromine (

)
159.812.30 eq3.68 g (1.18 mL)Electrophile. Highly corrosive/toxic.
Glacial Acetic Acid 60.05Solvent15.0 mLStabilizes bromonium intermediate.
Sodium Thiosulfate (

)
158.11Excess10% w/v aqueousQuenching agent. Reduces unreacted

.

Experimental Workflow & Protocol

Workflow Step1 1. Dissolution SM in Glacial AcOH Step2 2. Bromine Addition Dropwise Br2 at 0-5°C Step1->Step2 Step3 3. Thermal Activation Stir at RT for 4-12 h Step2->Step3 Step4 4. Quenching Ice-water & Na2S2O3 Step3->Step4 Step5 5. Isolation Vacuum Filtration Step4->Step5 Step6 6. Storage Inert atmosphere, 2-8°C Step5->Step6

Figure 2: Experimental workflow for the synthesis and isolation of the dibrominated product.

Step-by-Step Methodology
  • System Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a basic scrubber (1M NaOH) to neutralize evolving HBr gas.

  • Dissolution: Suspend 3-methylthiophene-2-carboxylic acid (1.42 g, 10.0 mmol) in glacial acetic acid (15 mL). Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Suppressing the initial thermal energy prevents oxidative ring-opening and unwanted decarboxylation during the highly exothermic first bromination.

  • Electrophilic Addition: Charge the dropping funnel with elemental bromine (1.18 mL, 23.0 mmol). Add the bromine dropwise over 30 minutes.

  • Thermal Activation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 to 12 hours. Validation: Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 1:1 with 1% AcOH). The reaction is complete when the monobrominated intermediate is fully consumed.

  • Reductive Quenching: Slowly pour the dark reaction mixture into a vigorously stirred beaker containing 50 mL of ice-cold 10% aqueous sodium thiosulfate (

    
    ). Causality: The thiosulfate instantly reduces any unreacted, hazardous 
    
    
    
    into benign, water-soluble bromide salts. This prevents over-oxidation of the product during isolation.
  • Isolation: The product will precipitate as a solid[1]. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual acetic acid and inorganic salts.

  • Purification & Storage: Recrystallize the crude solid from an ethanol/water mixture to achieve >95% purity. Dry the purified solid under high vacuum. Store the final product in a tightly closed container under an inert atmosphere (Argon/Nitrogen) at 2–8 °C, protected from light[1].

Analytical Characterization Data

To validate the success of the synthesis, compare the isolated material against the following expected analytical signatures. The isotopic distribution in Mass Spectrometry is the most definitive self-validating proof of successful dibromination.

Analytical TechniqueExpected Signature / ValueDiagnostic Significance
LC-MS (ESI-)

~ 296.8, 298.8, 300.8
Displays a classic 1:2:1 isotopic cluster characteristic of a molecule containing two bromine atoms (

and

).

H NMR (DMSO-

)
~2.40 ppm (s, 3H), ~13.5 ppm (br s, 1H)Absence of aromatic thiophene protons confirms complete substitution at the C4 and C5 positions.

C NMR (DMSO-

)
6 distinct carbon signalsConfirms the structural integrity of the thiophene ring, the methyl group, and the intact carboxylic acid.
Physical State Solid[1]Visual confirmation of successful precipitation and isolation.

References

  • Substituted thiophenecarboxamides and analogues as antibacterials agents (WO2020007902A1)
  • Development of potential manufacturing routes for substituted thiophenes Source: Beilstein Journal of Organic Chemistry (PMC2222598) URL:[Link]

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4,5-dibromo-3-methylthiophene-2-carboxylic acid (CAS 854626-32-7)[1] is a highly versatile, bis-electrophilic building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and organic materials. The presence of two adjacent carbon-bromine bonds on the thiophene ring presents a unique opportunity for programmable, regioselective functionalization via Suzuki-Miyaura cross-coupling. However, achieving high site-selectivity without succumbing to side reactions—such as hydrodebromination or premature di-coupling—requires precise control over the reaction's kinetic parameters[2].

Electronic and Steric Drivers of Regioselectivity

In polyhalogenated heteroarenes, the site of initial Palladium(0) oxidative addition is governed by a delicate balance of electronic deficiency and steric accessibility[3]. For 4,5-dibromo-3-methylthiophene-2-carboxylic acid:

  • Electronic Favorability: The C5 position is

    
     to the sulfur heteroatom, rendering the C5–Br bond more polarized and electron-deficient compared to the 
    
    
    
    -positioned C4–Br bond. This lowers the activation energy for Pd(0) insertion[3].
  • Steric Hindrance: The C4 position is heavily congested, flanked by the C3-methyl group and the C5-bromine atom. In contrast, the C5 position is significantly more accessible.

Consequently, the first equivalent of boronic acid will exclusively couple at the C5 position under mild thermal conditions.

The Carboxylic Acid Factor

The free carboxylic acid at C2 acts as an electron-withdrawing group, but under basic cross-coupling conditions, it is rapidly deprotonated to form a carboxylate. This transformation has two critical effects: it increases the overall electron density of the thiophene core (slightly decelerating oxidative addition) and it consumes exactly one equivalent of the inorganic base . Failure to account for this base consumption is a primary cause of stalled couplings.

MechanisticPathway Substrate 4,5-Dibromo-3-methylthiophene -2-carboxylic acid Base Base (e.g., K3PO4) Deprotonation of -COOH Substrate->Base Step 1 Pd_Cat Pd(0) Catalyst Oxidative Addition Base->Pd_Cat Step 2 C5_Coupling 1st Suzuki Coupling (C5 Position) Pd_Cat->C5_Coupling Fast (Less Steric, Alpha to S) Product1 5-Aryl-4-bromo-3-methylthiophene -2-carboxylic acid C5_Coupling->Product1 1 eq Ar1-B(OH)2 40-50 °C C4_Coupling 2nd Suzuki Coupling (C4 Position) Product2 4,5-Diaryl-3-methylthiophene -2-carboxylic acid C4_Coupling->Product2 Full Conversion Product1->C4_Coupling 2nd eq Ar2-B(OH)2 90 °C

Fig 1. Mechanistic pathway dictating the regioselectivity of sequential cross-coupling.

Experimental Design & Causality

To engineer a self-validating and high-yielding protocol, every reagent choice must be causally linked to overcoming a specific chemical hurdle.

  • Catalyst Selection: While

    
     is a standard choice, 
    
    
    
    is highly recommended for this specific substrate. The bidentate dppf ligand prevents catalyst degradation (Pd black formation) during the extended heating required to overcome the steric barrier of the C4 position.
  • Solvent and Base Optimization (Mitigating Dehalogenation): A critical failure mode in polyhalothiophene couplings is premature hydrodebromination. Research demonstrates that minimizing the water content in the solvent mixture drastically reduces dehalogenation side reactions during the initial coupling phase[2]. A high-organic ratio (e.g., 6:1 1,4-Dioxane/Water) is optimal. Potassium phosphate (

    
    ) is preferred over 
    
    
    
    due to its superior solubility in organic-rich solvent systems and its efficiency in accelerating the transmetallation step.
Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product distribution.

EntryCatalystBase (Equiv.)Solvent SystemTemp (°C)Yield: C5-MonoYield: Di-CoupledDehalogenation
1


(2.0)
Dioxane/

(1:1)
8035%15%High
2


(3.5)
Dioxane/

(6:1)
8065%20%Low
3


(3.5)
Dioxane/

(6:1)
45 91% < 2% None
4


(3.5)
Dioxane/

(6:1)
90 10% 85% Trace

(Note: Entry 3 represents the optimized kinetic conditions for Protocol A. Entry 4 represents the thermodynamic conditions driving Protocol B).

Application Protocols

Protocol A: Regioselective Synthesis of 5-Aryl-4-bromo-3-methylthiophene-2-carboxylic acid

Objective: Kinetically trap the mono-coupled product by exploiting the activation energy gap between C5 and C4.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 4,5-dibromo-3-methylthiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.05 equiv, 1.05 mmol),

    
     (3.5 equiv, 3.5 mmol), and 
    
    
    
    (0.05 equiv, 5 mol%).
    • Causality: Using exactly 1.05 equivalents of boronic acid prevents over-coupling. 3.5 equivalents of base are required because the free carboxylic acid immediately neutralizes 1.0 equivalent.

  • Degassing: Add a pre-mixed solution of 1,4-Dioxane and deionized water (6:1 v/v, 14 mL total). Sparge the mixture with Argon for 15 minutes.

    • Causality: Pd(0) is highly sensitive to oxygen. Sparging prevents catalyst deactivation and suppresses oxidative homocoupling of the boronic acid.

  • Kinetic Heating: Stir the reaction mixture at 45 °C for 3–4 hours. Monitor via LC-MS.

    • Causality: 45 °C provides sufficient thermal energy for oxidative addition at the

      
      -C5 position but is too low to breach the steric/electronic barrier of the 
      
      
      
      -C4 position.
  • Workup & Acidification: Cool to room temperature. Dilute with EtOAc and water. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. Extract the aqueous layer with EtOAc (3x).

    • Causality: The product exists as a water-soluble potassium carboxylate. Acidification protonates the carboxylate, driving the product into the organic phase for quantitative recovery.

  • Purification: Wash the combined organic layers with brine, dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid).
    
Protocol B: One-Pot Sequential Unsymmetrical Double Suzuki Coupling

Objective: Synthesize a 4,5-diaryl-3-methylthiophene-2-carboxylic acid with two different aryl groups without isolating the intermediate.

Workflow Start Reagent Preparation Substrate + Ar1-B(OH)2 + Pd Catalyst Solvent Degassed Solvent Addition Dioxane/H2O (6:1) + K3PO4 (3.5 eq) Start->Solvent Phase1 Phase 1: C5 Coupling Stir at 45 °C for 3 h Solvent->Phase1 Check In-Process Control (IPC) LC-MS confirms Mono-coupling Phase1->Check Phase2 Phase 2: C4 Coupling Add Ar2-B(OH)2, Heat to 90 °C for 12 h Check->Phase2 Complete conversion Workup Aqueous Workup Acidify to pH 3 with 1M HCl Phase2->Workup Purification Purification Silica Gel Chromatography Workup->Purification

Fig 2. One-pot sequential double Suzuki coupling workflow with kinetic IPC checkpoints.

  • Phase 1 (C5 Coupling): Execute steps 1–3 from Protocol A.

  • In-Process Control (IPC): Pull a 10

    
    L aliquot, quench in MeCN, and analyze via LC-MS. Proceed only when the starting material is completely consumed and the mono-coupled mass is dominant.
    
  • Phase 2 (C4 Coupling): Briefly remove the flask from heat. Under a positive flow of Argon, add the second aryl boronic acid (

    
    , 1.5 equiv).
    
  • Thermodynamic Heating: Ramp the temperature to 90 °C and stir for 12–16 hours.

    • Causality: The elevated temperature provides the thermodynamic driving force necessary to overcome the severe steric congestion at the C4 position.

  • Workup: Follow the identical acidification and extraction procedure outlined in Protocol A, Step 4.

Analytical Validation & Troubleshooting

To definitively prove the regioselectivity of the mono-coupled product, standard 1D


H NMR is often insufficient due to the lack of protons on the thiophene core.
  • Validation Method: Conduct a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment.

  • Interpretation: If the coupling occurred correctly at C5, the protons of the newly installed aryl group will not show an NOE correlation with the C3-methyl group. Conversely, if premature coupling occurred at C4, a strong spatial NOE cross-peak between the C4-aryl protons and the C3-methyl protons will be distinctly visible.

Troubleshooting Stalled Reactions: If Phase 2 (C4 coupling) stalls at <50% conversion, the most likely culprit is catalyst degradation (indicated by the precipitation of black palladium). To rescue the reaction, cool to room temperature, add an additional 2.5 mol% of


 and 1.0 equivalent of base, degas for 5 minutes, and resume heating at 90 °C.

References

  • Handy, S., & Mayi, D. S. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(46), 8108-8110. URL:[Link][2]

  • Baker-Glenn, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 5122-5131. URL:[Link][3]

Sources

Procedures for decarboxylation of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedures for the Decarboxylation of 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid

Strategic Overview & Introduction

The decarboxylation of functionalized thiophene-2-carboxylic acids is a fundamental transformation in the synthesis of complex organic materials, active pharmaceutical ingredients (APIs), and advanced agrochemicals[1]. Specifically, the decarboxylation of 4,5-dibromo-3-methylthiophene-2-carboxylic acid yields 2,3-dibromo-4-methylthiophene , a highly valuable polyhalogenated building block. Because this substrate contains two labile carbon-bromine bonds, the decarboxylation conditions must be rigorously controlled to prevent unwanted debromination or oxidative cross-coupling side reactions[2].

This guide provides field-proven, self-validating protocols for achieving high-yielding protodecarboxylation while maintaining the integrity of the halogen substituents.

Mechanistic Rationale & Reaction Design

The most robust and scalable method for this transformation is the classic [3]. As a process scientist, understanding the causality behind the reagent selection is critical for troubleshooting and optimization:

  • Copper Catalyst (Cu₂O vs. Cu powder): While elemental copper powder is traditionally used, Copper(I) oxide (Cu₂O) is vastly superior. Cu₂O directly coordinates with the carboxylic acid to form a homogeneous copper(I) carboxylate complex. This coordination significantly lowers the activation energy required for the rate-limiting extrusion of CO₂, generating a transient aryl-copper(I) intermediate[4].

  • Quinoline (Solvent & Ligand): Quinoline serves a dual purpose. Macroscopically, its high boiling point (237 °C) allows the reaction to reach the thermal threshold required for CO₂ extrusion. Microscopically, it acts as a nitrogen-based chelating ligand that stabilizes the highly reactive aryl-copper intermediate, facilitating rapid protodemetalation rather than unwanted decomposition[3].

  • Inert Atmosphere (N₂ or Ar): The aryl-copper intermediate is acutely sensitive to oxygen. In the presence of O₂, oxidative dimerization occurs rapidly, leading to bis-thiophene (Ullmann-type) byproducts. A strict inert atmosphere ensures that protodemetalation remains the exclusive reaction pathway[3].

Mechanism A Thiophene-2-carboxylic Acid + Cu(I) Catalyst B Copper(I) Carboxylate Complex A->B Coordination C Aryl-Copper(I) Intermediate B->C - CO2 (Rate-limiting) D Protodemetalation (via Quinoline/H+) C->D + H+ D->A Cu(I) Recycle E Decarboxylated Product (2,3-Dibromo-4-methylthiophene) D->E Catalyst Regeneration

Figure 1: Mechanistic pathway of copper-catalyzed protodecarboxylation of thiophene carboxylic acids.

Experimental Protocols

Protocol A: Standard Copper-Quinoline Thermal Decarboxylation

This protocol is optimized for scalability, utilizing robust reagents to drive the reaction to completion within hours.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dibromo-3-methylthiophene-2-carboxylic acid (10.0 g, 33.3 mmol) and Copper(I) oxide (Cu₂O) (0.24 g, 1.67 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add anhydrous quinoline (50 mL). Seal the system with a rubber septum and purge with Nitrogen gas for 15 minutes using a Schlenk line. Causality: Removing dissolved oxygen is critical to prevent the oxidative coupling of the aryl-copper intermediate into bithiophenes[3].

  • Thermal Activation (Self-Validating Step): Submerge the flask in a pre-heated oil bath at 190 °C. Maintain vigorous stirring. The reaction is self-indicating: the evolution of CO₂ gas (bubbling) provides visual confirmation of reaction initiation.

  • Reaction Monitoring: Continue heating for 2–3 hours. The reaction is complete when gas evolution ceases and TLC (Hexanes/EtOAc 9:1) confirms the total consumption of the highly polar starting material.

  • Cooling & Dilution: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with Ethyl Acetate (150 mL).

  • Acidic Workup (Self-Validating Step): Transfer the mixture to a separatory funnel. Wash the organic layer with 2M HCl (3 x 100 mL). Causality: Quinoline is a basic amine. The HCl protonates quinoline to form a water-soluble quinolinium chloride salt, extracting it entirely into the aqueous phase. Validation: Check the pH of the final aqueous wash; it must be strongly acidic (pH < 2) to ensure all quinoline has been removed.

  • Organic Washing & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, followed by brine (50 mL). Dry the organic phase over anhydrous MgSO₄.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-dibromo-4-methylthiophene.

  • Purification: Purify the crude product via vacuum distillation or silica gel flash chromatography (eluting with 100% hexanes) to obtain a pale yellow to colorless oil.

Workflow Step1 Step 1: Reaction Setup Mix Acid, Cu2O, and Quinoline under N2 Step2 Step 2: Thermal Decarboxylation Reflux at 180-200 °C for 2-4 hours Step1->Step2 Step3 Step 3: Cooling & Dilution Cool to RT, dilute with EtOAc Step2->Step3 Step4 Step 4: Acidic Wash Wash with 1M HCl to remove Quinoline Step3->Step4 Step5 Step 5: Organic Workup Wash with Brine, Dry over MgSO4 Step4->Step5 Step6 Step 6: Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the copper-quinoline decarboxylation process.

Protocol B: Mild Silver-Catalyzed Protodecarboxylation (Alternative)

For batches where thermal debromination is observed at 190 °C, a milder can be employed[5].

  • Setup: In a sealed pressure tube, combine the thiophene-2-carboxylic acid (1.0 eq), Ag₂CO₃ (10 mol%), and Acetic Acid (10 volumes).

  • Heating: Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours. Causality: Silver acts as a superior Lewis acid, lowering the activation barrier for decarboxylation significantly compared to copper, allowing for a much lower reaction temperature[4].

  • Workup: Cool to room temperature, dilute with diethyl ether, filter through a pad of Celite to remove silver salts, and wash with water and brine. Concentrate and purify by chromatography.

Data Presentation: Optimization & Troubleshooting

To ensure reproducibility across different scales, the following tables summarize quantitative optimization data and field-proven troubleshooting parameters.

Table 1: Catalyst and Solvent Optimization for Thiophene Decarboxylation

Catalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Cu powder (1.0 eq)Quinoline200475Heterogeneous mixture; slower initiation[3].
Cu₂O (0.05 eq) Quinoline 190 2 88 Homogeneous Cu(I) generation; rapid CO₂ loss[3].
Ag₂CO₃ (0.10 eq)AcOH1101282Milder conditions; prevents thermal debromination[5].
None (Thermal)NMP20024<10High activation barrier without metal coordination[4].

Table 2: Troubleshooting Guide

Observation / IssueRoot Cause Analysis (Causality)Corrective Action
Formation of bithiophene byproducts Presence of oxygen leading to oxidative homocoupling of the aryl-copper intermediate.Ensure strict inert atmosphere (N₂/Ar); thoroughly degas solvents prior to heating[3].
Incomplete conversion Insufficient temperature or catalyst deactivation.Verify internal reaction temperature is >180 °C. Use fresh Cu₂O to ensure active Cu(I) species.
Product contaminated with quinoline Incomplete protonation during the aqueous workup phase.Increase concentration of HCl wash to 2M; ensure the aqueous layer pH is strictly < 2.
Loss of bromine substituents Excessive heating time or overly reducing environment.Monitor reaction closely; stop heating immediately once CO₂ evolution ceases[2].

References

  • Copper-quinoline decarboxylation | Journal of the American Chemical Society |[Link]

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids | Dalton Transactions (RSC Publishing) |[Link]

  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids | Organic Letters |[Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene | Arkiv för Kemi (via SciSpace) |[Link]

Sources

Esterification methods for 3-methylthiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 3-Methylthiophene-2-Carboxylic Acid Derivatives

Executive Summary & Strategic Analysis

The Challenge: 3-methylthiophene-2-carboxylic acid presents a classic "ortho-effect" challenge in synthetic organic chemistry. The methyl group at the C3 position imposes significant steric hindrance upon the carboxylic acid at C2. Furthermore, the electron-rich nature of the thiophene ring renders the carboxyl carbonyl less electrophilic compared to simple benzoic acid derivatives.

The Solution: Standard Fischer esterification (acid + alcohol + heat) is often kinetically incompetent for this substrate, leading to incomplete conversion or the requirement of harsh conditions that risk decarboxylation. This guide details three field-proven protocols selected based on the scale of synthesis and the complexity of the alcohol partner.

Decision Matrix:

  • Scenario A (Scale-Up/Simple Alcohols): Use Acyl Chloride Activation . It irreversibly activates the carbonyl, overcoming steric repulsion through high-energy intermediates.

  • Scenario B (Complex/Sensitive Alcohols): Use Steglich Esterification .[1][2][3] A mild, room-temperature coupling that avoids strong acids.[1][4]

  • Scenario C (Methyl/Ethyl Esters): Use Cesium Carbonate Alkylation . This "bypasses" the steric center entirely by reacting at the oxygen atom rather than the carbonyl carbon.

Visual Workflow: Method Selection

MethodSelection Start Start: 3-Methylthiophene-2-carboxylic Acid Q1 Target Ester Group (R)? Start->Q1 Simple Simple Alkyl (Me, Et, Bn) Stable to Base? Q1->Simple Methyl/Ethyl/Benzyl Complex Complex/Acid-Sensitive Secondary/Tertiary Alcohol? Q1->Complex Chiral/Bulky/Labile MethodC Method C: Alkylation (Cs2CO3 + R-X) Simple->MethodC Small Scale (<5g) MethodA Method A: Acyl Chloride (SOCl2 -> R-OH) Simple->MethodA Large Scale (>10g) MethodB Method B: Steglich (DCC + DMAP) Complex->MethodB High Value Substrate

Figure 1: Decision tree for selecting the optimal esterification route based on substrate scale and alcohol complexity.

Detailed Protocols

Method A: Acyl Chloride Activation (The "Workhorse")

Best for: Large-scale synthesis, simple alcohols, and robust substrates.

Mechanism: Thionyl chloride converts the -OH to -Cl, creating a highly reactive acyl chloride. The subsequent addition of alcohol is rapid, even with the ortho-methyl steric hindrance.

Reagents:

  • Substrate: 3-methylthiophene-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl2) (3.0 – 5.0 eq)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Toluene or DCM (or neat SOCl2)

  • Base (Step 2): Triethylamine (Et3N) or Pyridine (1.2 eq)

Protocol:

  • Setup: In a flame-dried RBF equipped with a reflux condenser and a drying tube (CaCl2 or Ar line), suspend the carboxylic acid in dry Toluene (5 mL/g).

  • Activation: Add SOCl2 dropwise. Add 2 drops of DMF. Caution: Gas evolution (SO2, HCl).

  • Reflux: Heat to 75°C (or reflux if using DCM) for 2–3 hours. The solution should become clear.

    • QC Check: Aliquot into MeOH. TLC should show complete conversion to the methyl ester immediately.

  • Evaporation: Concentrate in vacuo to remove excess SOCl2 and solvent. Co-evaporate with toluene twice to remove trace HCl. Result is usually a brown oil (Acyl Chloride).

  • Coupling: Dissolve the residue in dry DCM. Cool to 0°C. Add the target Alcohol (1.1 eq) and Et3N (1.2 eq) dropwise.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl, sat. NaHCO3, and Brine. Dry over MgSO4.

Critical Insight: The 3-methyl group stabilizes the acyl chloride against degradation but requires the DMF catalyst to initiate formation effectively.

Method B: Steglich Esterification (The "Precision Tool")

Best for: Acid-sensitive alcohols, chiral centers, and high-value intermediates.

Mechanism: DCC activates the acid to an O-acylisourea.[3] DMAP acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium intermediate that is attacked by the alcohol.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol: 1.0 – 1.2 eq

  • Coupling Agent: DCC (1.1 eq) or EDC.HCl (1.2 eq)

  • Catalyst: DMAP (0.1 – 0.2 eq)

  • Solvent: Dry DCM (Dichloromethane)

Protocol:

  • Dissolution: Dissolve the carboxylic acid and the alcohol in dry DCM (10 mL/g) at 0°C under Argon.

  • Catalyst Addition: Add DMAP in one portion.

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form within 15-30 minutes.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash filtrate with 0.5N HCl (to remove DMAP), sat. NaHCO3, and Brine.

Visual Mechanism (Steglich):

Steglich Acid Acid (Substrate) Inter1 O-Acylisourea (Activated) Acid->Inter1 + DCC DCC DCC DCC->Inter1 Inter2 N-Acylpyridinium (Super-Activated) Inter1->Inter2 + DMAP (Fast) DCU DCU (Waste) Inter1->DCU Rearrangement (Side Rxn if no DMAP) DMAP DMAP (Catalyst) Inter2->DMAP Regenerated Product Ester Inter2->Product + Alcohol Alcohol Alcohol (R-OH)

Figure 2: The catalytic cycle of DMAP prevents the O-to-N acyl migration side reaction common in sterically hindered substrates.

Method C: Cesium Carbonate Alkylation (The "Bypass")

Best for: Methyl/Ethyl esters, small scale, and avoiding carbonyl chemistry entirely.

Mechanism: This is an SN2 reaction. The base deprotonates the acid to form a carboxylate anion.[5] The anion attacks the alkyl halide. Because the attack occurs at the oxygen (far from the sterically crowded C2-C3 bond), the steric hindrance of the 3-methyl group is negligible.

Reagents:

  • Substrate: 1.0 eq

  • Base: Cs2CO3 (1.5 eq) or K2CO3 (2.0 eq)

  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.5 eq)

  • Solvent: DMF (Dimethylformamide)[6]

Protocol:

  • Suspension: Dissolve the acid in DMF (5 mL/g). Add Cs2CO3. Stir for 15 minutes at RT.

  • Alkylation: Add Methyl Iodide dropwise. (Protect from light if using iodides).

  • Reaction: Stir at RT for 3–6 hours.

    • Note: Reaction is usually very fast.

  • Workup: Pour into excess water (5x volume). Extract with Ethyl Acetate.

    • Crucial Step: Wash organic layer thoroughly with water/brine to remove DMF, which can interfere with crystallization.

Comparative Data & Troubleshooting

ParameterMethod A (Acyl Chloride)Method B (Steglich)Method C (Alkylation)
Steric Tolerance High (Thermal drive)Medium (Catalytic drive)Excellent (Bypass)
Acid Sensitivity Low (HCl generated)High (Neutral/Mild)Medium (Basic)
Atom Economy MediumPoor (DCU waste)Medium
Purification Distillation/WashColumn ChromatographyExtraction
Typical Yield 85-95%70-85%90-98%

Critical Process Parameters (CPPs):

  • Moisture Control: Thiophene acid chlorides hydrolyze rapidly. Method A requires strict anhydrous technique.

  • Decarboxylation Risk: While 3-methylthiophene-2-carboxylic acid is relatively stable, avoid heating >120°C. The 3-methyl group provides some electronic stabilization, but prolonged reflux in high-boiling solvents (e.g., DMSO) can lead to loss of CO2.

  • Odor Control: Thiophene derivatives and sulfur-containing byproducts have low odor thresholds. Use bleach traps for glassware cleaning.

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][3] Angew.[1][3] Chem. Int. Ed.1978 , 17, 522-524.[1][3] Link

  • Cesium Carbonate Alkylation: Dijstra, G. et al. "The effect of cesium ions on the reactivity of carboxylate anions." J. Org.[7] Chem.1987 , 52, 2433. Link

  • Thionyl Chloride Activation Protocols: "Acid Halides." Organic Chemistry Portal. Link

  • Thiophene Chemistry Overview: "Synthesis of Thiophenes." Organic Chemistry Portal. Link

Sources

Synthesis of conductive polymers from 4,5-Dibromo-3-methylthiophene-2-carboxylic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

[label="GRIM Polymerization\nNi(dppp)Cl2 Catalyst", fillcolor="#FBBC05",

Synthetic workflow from monomer protection to conductive polymer bioconjugation.

Experimental Protocols

Trustworthiness Note: This protocol is designed as a self-validating system. In-process quality control (QC) steps, such as NMR validation, are embedded to ensure the success of subsequent steps, preventing the propagation of synthetic failures.

Protocol A: Protection of the Carboxylic Acid (Esterification) Objective: Mask the acidic proton to prevent interference with organometallic reagents.

  • Reagents: 4,5-Dibromo-3-methylthiophene-2-carboxylic acid (1.0 eq), Anhydrous Methanol (excess), Thionyl Chloride (SOCl₂, 1.5 eq).

  • Procedure:

    • Suspend the monomer in anhydrous methanol under a nitrogen atmosphere at 0 °C.

    • Dropwise add SOCl₂ over 30 minutes. (Mechanistic insight: SOCl₂ generates HCl in situ, catalyzing the Fischer esterification while driving the reaction forward via SO₂ gas evolution).

    • Reflux the mixture at 65 °C for 12 hours.

    • Concentrate under reduced pressure, dissolve in diethyl ether, and wash with saturated NaHCO₃ to remove unreacted acid.

  • Self-Validation (QC): Perform ¹H NMR (CDCl₃). The disappearance of the broad -COOH peak (~11 ppm) and the appearance of a sharp singlet at ~3.9 ppm (-OCH₃) confirms quantitative protection.

Protocol B: Grignard Metathesis (GRIM) Polymerization Objective: Synthesize regioregular poly(methyl 4,5-dibromo-3-methylthiophene-2-carboxylate).

  • Reagents: Protected monomer (1.0 eq), Isopropylmagnesium chloride (iPrMgCl, 0.95 eq), Ni(dppp)Cl₂ (0.02 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the protected monomer in anhydrous THF (0.1 M) under argon.

    • Add iPrMgCl dropwise at 0 °C. Stir for 1 hour. (Mechanistic insight: The Grignard reagent selectively exchanges with the most sterically accessible and electronically activated bromine atom, creating a regiochemical Grignard intermediate [4]).

    • Add Ni(dppp)Cl₂ in one portion. The solution will rapidly transition from yellow to deep red/purple, indicating chain propagation.

    • Stir at room temperature for 2 hours.

    • Quench the polymerization by pouring the mixture into cold methanol to precipitate the polymer.

  • Purification: Subject the crude polymer to Soxhlet extraction sequentially with methanol, acetone, and hexanes to remove oligomers and catalyst residues. Extract the final polymer with chloroform.

Protocol C: Post-Polymerization Deprotection (Hydrolysis) Objective: Unmask the carboxylic acid to yield the water-soluble conductive polymer.

  • Procedure:

    • Dissolve the purified ester-functionalized polymer in a THF/H₂O mixture (3:1 v/v).

    • Add LiOH·H₂O (10 eq per repeating unit) and reflux for 24 hours. (Mechanistic insight: LiOH is preferred over NaOH/KOH as the lithium cation coordinates effectively with the polymer backbone, facilitating nucleophilic attack on the sterically hindered ester [5]).

    • Acidify the mixture with 1M HCl to precipitate the poly(thiophene-carboxylic acid).

    • Filter, wash extensively with deionized water, and dry under vacuum.

Data Presentation: Quantitative Polymerization Metrics

The choice of catalyst and polymerization method significantly impacts the structural fidelity and electronic properties of the resulting polymer. The table below summarizes expected outcomes based on validated catalytic systems [2, 5].

Polymerization MethodCatalyst SystemRegioregularity (HT%)Mn (kDa)PDI (Mw/Mn)Post-Reaction Solubility
GRIM (Protected) Ni(dppp)Cl₂> 95%25 - 351.2 - 1.4Chloroform, THF
Suzuki (Protected) Pd(PPh₃)₄80 - 85%15 - 201.8 - 2.2Chloroform, THF
Direct Arylation Pd(OAc)₂ / P(o-tolyl)₃85 - 90%20 - 301.6 - 1.9Toluene, THF
Deprotected Product N/ARetained (> 95%)N/AN/AAqueous Base (pH > 7)

*Molecular weight analysis of the deprotected polymer via standard GPC is challenging due to aggregation and column interaction; metrics are typically derived from the protected precursor.

Application in Drug Development and Biosensing

The exposed carboxylic acid groups on the polythiophene backbone serve as direct conjugation sites for primary amine-containing biomolecules (e.g., monoclonal antibodies, targeting peptides) via standard EDC/NHS coupling chemistry. This enables the creation of highly sensitive, label-free electrochemical biosensors where the conductive polymer acts as both the immobilization matrix and the signal transducer. Upon analyte binding, the conformational change in the polymer backbone alters its conjugation length, resulting in a measurable shift in conductivity or optical absorption (biochromism).

References

  • RSC Publishing. "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems." RSC Advances.[Link]

  • D-NB.info. "Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix." German National Library.[Link]

  • NIH PMC. "Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors." National Institutes of Health.[Link]

  • Carnegie Mellon University. "Regioregular poly(thiophene-3-alkanoic acid)s: water soluble conducting polymers suitable for chromatic chemosensing in solution." CMU Department of Chemistry.[Link]

Troubleshooting & Optimization

Purification techniques for crude 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Topic: CAS: 854626-32-7 Target Audience: Organic Chemists, Process Development Scientists

Core Technical Overview

4,5-Dibromo-3-methylthiophene-2-carboxylic acid is a fully substituted thiophene derivative often used as a scaffold in the synthesis of organic semiconductors (e.g., polythiophenes) and pharmaceutical intermediates.

The Purification Challenge: The primary difficulty in purifying this compound lies in separating the fully brominated product from mono-brominated impurities (4-bromo or 5-bromo analogs) and decarboxylated byproducts . Due to the electron-withdrawing nature of the two bromine atoms, the carboxylic acid is relatively acidic but also prone to thermal decarboxylation if heated excessively in high-boiling solvents.

Strategic Approach: We recommend a biphasic purification strategy:

  • Chemical Purification (Acid-Base Extraction): Exploits the acidity of the carboxylic group to remove non-acidic organic impurities (decarboxylated species, unreacted starting materials).

  • Physical Purification (Recrystallization): Removes structural homologs (mono-bromo species) based on differential solubility.

Troubleshooting Guide (Q&A)

Q1: My crude product is dark brown/black. How do I remove these color impurities? Diagnosis: The coloration is likely due to polymerized thiophene species or oxidized sulfur byproducts formed during bromination. Solution: Perform an oxidative charcoal treatment during the acid-base extraction step.

  • Step: Dissolve the crude acid in 1M NaOH (or saturated NaHCO₃).

  • Action: Add activated carbon (10-20 wt% relative to crude mass) and stir at room temperature for 30 minutes.

  • Critical: Do not heat significantly, as this accelerates decarboxylation. Filter through a Celite pad before re-acidifying.

Q2: HPLC shows persistent mono-brominated impurities (approx. 3-5%). Recrystallization from ethanol failed. Diagnosis: Ethanol often solubilizes both the di-bromo and mono-bromo species too well, preventing selective crystallization. Solution: Switch to a binary solvent system with a steeper solubility curve, specifically Acetonitrile/Water or Acetic Acid/Water .

  • Mechanism: The di-bromo species is more hydrophobic than the mono-bromo species. Adding water to a hot acetonitrile solution forces the more hydrophobic di-bromo product to precipitate first, leaving the mono-bromo impurity in the supernatant.

Q3: I am observing a significant loss of mass (low yield) after acid-base extraction. Diagnosis: The pH adjustment during precipitation was likely insufficient. Solution: This carboxylic acid has a pKa likely in the range of 3.0–3.5 due to the inductive effect of the halogens.

  • Fix: When re-acidifying the basic solution, ensure the pH is driven down to pH 1–2 using 6M HCl. If the pH is left at 4-5, a significant portion of the product remains dissolved as the carboxylate salt.

Q4: The melting point is lower than the literature value (Literature: ~200°C+ decomp). Diagnosis: Solvent inclusion or presence of regioisomers. Solution: Dry the sample under high vacuum (0.1 mbar) at 50°C for 12 hours. If the melting point remains low, check 1H NMR for isomeric purity. The methyl group shift is diagnostic; shifts in the 2.2–2.5 ppm range can distinguish between isomers.

Experimental Protocols

Protocol A: Acid-Base Extraction (Primary Purification)

Best for removing non-acidic impurities and oligomers.

  • Dissolution: Suspend 10 g of crude solid in 100 mL of 1M NaOH (aq). Stir vigorously.

  • Washing: Extract the aqueous layer twice with 30 mL of Dichloromethane (DCM) or Ethyl Acetate .

    • Why? This removes unreacted thiophene precursors and decarboxylated byproducts (which are not water-soluble at basic pH).

  • Clarification: If the aqueous layer is dark, treat with activated charcoal (see Troubleshooting Q1) and filter through Celite.

  • Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH reaches 1.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water (2 x 20 mL) and dry.

Protocol B: Recrystallization (Polishing)

Best for removing mono-brominated homologs.

  • Solvent Selection: Use Acetonitrile (ACN) and Water .

  • Dissolution: Suspend the dried solid from Protocol A in ACN (approx. 5-7 mL per gram). Heat to reflux (80-82°C) until fully dissolved.

  • Precipitation: Remove from heat. While still hot, add hot Water dropwise until a slight turbidity persists.

    • Ratio: Typical final ratio is roughly 3:1 or 2:1 (ACN:Water).

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Filtration: Collect the crystals. Wash with a cold 1:1 ACN/Water mixture.

Visual Workflow (Logic Map)

The following diagram illustrates the decision logic for purifying this specific thiophene derivative.

PurificationLogic Crude Crude 4,5-Dibromo-3-methyl thiophene-2-carboxylic acid AcidBase Protocol A: Acid-Base Extraction (Removes non-acids) Crude->AcidBase Dissolve in NaOH CheckPurity Check Purity (HPLC/NMR) AcidBase->CheckPurity Charcoal Optional: Activated Charcoal (If dark colored) AcidBase->Charcoal If colored Recryst Protocol B: Recrystallization (ACN/Water) CheckPurity->Recryst Mono-bromo present Final Pure Product (>98%) CheckPurity->Final Purity OK Recryst->Final Charcoal->AcidBase Filter & Acidify

Caption: Purification logic flow ensuring removal of both non-acidic byproducts and structural homologs.

Summary Data Table

Impurity TypeSourceRemoval MethodCritical Parameter
Mono-bromo species Incomplete brominationRecrystallization (ACN/Water)Solvent polarity balance
Decarboxylated species Thermal degradationAcid-Base Extraction (DCM wash)pH control (>10 during wash)
Polymers/Oligomers Oxidative couplingActivated CharcoalContact time (<30 min)
Inorganic Salts Bromination reagentsWater WashThorough washing of filter cake

References

  • Synthesis and Purification of Brominated Thiophenes

    • WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.[1] (This patent details the recrystallization of similar brominated thiophene acids using Acetonitrile/Water systems).[1]

  • General Purification of Thiophene Carboxylic Acids

    • Organic Syntheses, Coll. Vol. 5, p. 131 (1973).
  • Solubility Data and Handling

    • Sigma-Aldrich Technical Sheet: 4,5-Dibromo-3-methylthiophene-2-carboxylic acid.

Sources

Technical Support Center: Navigating Solubility Challenges of Brominated Thiophenes in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the poor solubility of brominated thiophenes in common cross-coupling reaction media. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these issues in their daily work. Here, we move beyond simple procedural lists to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic understanding. Our goal is to empower you to not only solve immediate experimental hurdles but also to develop a robust framework for optimizing future reactions.

Frequently Asked Questions (FAQs)

Q1: My brominated thiophene starting material is not dissolving in the reaction solvent. What are my immediate options?

A1: This is a very common issue, particularly with polybrominated or highly functionalized thiophenes which tend to be crystalline and non-polar. Here’s a systematic approach to address this:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point, but the complex nature of coupling reactions, which involve polar and non-polar reagents as well as inorganic salts, often requires a more nuanced approach.[1] A good initial screen should include polar aprotic solvents like DMF, dioxane, and THF, which are effective at dissolving a wide array of organic compounds.[1][2] If solubility remains an issue, consider toluene or solvent/water mixtures.[1][3] For Suzuki reactions, a biphasic system such as Toluene/H₂O or Dioxane/H₂O is often employed to dissolve both the organic-soluble substrates and the water-soluble inorganic base.[3]

  • Temperature Increase: Gently warming the reaction mixture can significantly enhance the solubility of many organic compounds.[1] However, this must be balanced against the thermal stability of your reagents and the palladium catalyst.[4] High temperatures can sometimes lead to catalyst decomposition, observed as the formation of palladium black, or an increase in side reactions like dehalogenation.[4][5]

  • Co-solvent Addition: In cases where a single solvent is insufficient, the use of a co-solvent can be highly effective. For instance, in Suzuki reactions, water is a common co-solvent that aids in dissolving the inorganic base.[3] The ratio of the organic solvent to water can be critical and may require optimization.[3]

  • High-Throughput Experimentation (HTE) for Solvent Screening: For challenging substrates, a parallel solvent screening approach can be highly efficient. This involves setting up an array of small-scale reactions, each with a different solvent or solvent mixture, to quickly identify optimal conditions.[3]

Q2: I'm observing very slow reaction rates, and I suspect it's due to poor solubility. How can I improve the kinetics?

A2: Slow reaction rates in heterogeneous mixtures are often a result of poor mass transfer between the different phases.[3] Here are several strategies to address this:

  • Vigorous Stirring: Ensuring a high stirring rate is crucial for creating an emulsion in biphasic systems, which maximizes the interfacial area between the aqueous and organic phases.[3] This facilitates the interaction of all reaction components.

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can dramatically accelerate biphasic reactions.[3] PTCs help to shuttle the activated boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.[3]

  • Ligand Selection: The choice of phosphine ligand can significantly impact the reaction rate. Bulky, electron-rich ligands often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, which can be particularly beneficial for challenging substrates.[3][6]

  • Additive Effects: Certain additives can have a profound effect on reaction rates. For example, in Stille couplings, the addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step.[5]

Q3: Can the choice of base influence solubility and overall reaction success?

A3: Absolutely. The base is not just a passive reagent for activating the coupling partner; its physical properties and strength can have a significant impact, especially when dealing with solubility issues.

  • Base Solubility: Inorganic bases like K₂CO₃ or K₃PO₄ have limited solubility in many organic solvents.[1] While the reaction can proceed at the solid-liquid interface, using a more soluble base like Cesium Carbonate (Cs₂CO₃) or an organic base such as DBU can sometimes be advantageous.[1]

  • Physical Form of the Base: It is crucial to use a finely powdered and dry base.[3] Clumps or coarse particles have a reduced surface area, which can lead to poor reproducibility and incomplete reactions.[3] Grinding the base before use is a simple but effective practice.[1]

  • Base Strength: The strength of the base can influence the reaction rate but must be chosen carefully to avoid decomposition of sensitive functional groups on your substrate.[3] Weaker bases are often preferred when dealing with base-labile functionalities.[5]

Troubleshooting Guide: Specific Coupling Reactions

This section provides targeted advice for common cross-coupling reactions involving brominated thiophenes.

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low Conversion Poor solubility of brominated thiophene or boronic acid.1. Screen solvents: Dioxane, Toluene, THF, DMF, often with water as a co-solvent.[7][8] 2. Increase temperature, but monitor for catalyst decomposition.[4] 3. Use a phase-transfer catalyst (e.g., TBAB).[3]
Significant Dehalogenation Reaction temperature is too high; presence of water can contribute.[9]1. Lower the reaction temperature.[5] 2. Minimize the amount of water in the solvent system.[5] 3. Use a weaker base (e.g., K₂CO₃, K₃PO₄).[5]
Catalyst Decomposition High temperature; presence of oxygen.1. Lower the reaction temperature.[5] 2. Ensure the reaction mixture is thoroughly degassed.[5] 3. Consider a more stable catalyst/ligand system.

A representative procedure for the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives involves the reaction of 2,5-dibromo-3-hexylthiophene with various arylboronic acids.[10]

  • To a flame-dried Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and a base such as K₃PO₄ (2.0 - 3.0 eq).[8]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), under the inert atmosphere.[8]

  • Add a degassed solvent system, such as 1,4-dioxane/water (typically in a 4:1 to 10:1 ratio).[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress using TLC or GC-MS.[8]

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography.

Caption: A general workflow for Suzuki-Miyaura coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Bromothiophene, Boronic Acid, Base inert Inert Atmosphere (Evacuate/Backfill) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Stille Coupling
Issue Potential Cause Troubleshooting Steps
Poor Yields Inefficient transmetalation.1. Add a copper(I) co-catalyst (e.g., CuI).[5] 2. Use more electron-rich and bulky phosphine ligands.[5]
Difficulty Removing Tin Byproducts Tributyltin halides are often difficult to separate from the product.1. During workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously.[7] 2. Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.[7]

This protocol is optimized for the selective mono-substitution of 3,4-dibromothiophene.[7]

  • In a Schlenk flask, combine 3,4-dibromothiophene (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[7]

  • Subject the flask to three cycles of evacuation and backfilling with an inert gas.[7]

  • Add an anhydrous and degassed solvent (e.g., Toluene, DMF) via syringe, followed by the organostannane reagent (1.0-1.2 equivalents).[7]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or GC-MS.[7]

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.[7]

  • Follow the recommended workup procedure for removing tin byproducts as described above.[7]

  • Purify the crude product by column chromatography on silica gel.[7]

Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low Reactivity of Aryl Bromide Oxidative addition is often the rate-limiting step for aryl bromides.[11]1. Increase the reaction temperature.[11] 2. Use a more coordinating solvent like DMF.[2][11]
Homocoupling of Alkyne (Glaser Coupling) Presence of copper co-catalyst can promote this side reaction.[2]1. Consider a copper-free Sonogashira protocol.[12]
Decomposition of Aldehyde Functionality Basic reaction conditions can be harsh on sensitive functional groups.[5]1. Use a milder base such as K₂CO₃ or Cs₂CO₃.[5] 2. Run the reaction at a lower temperature for a longer duration.[5]

Caption: Decision tree for troubleshooting low yield in coupling reactions.

G cluster_solubility Solubility Issues cluster_kinetics Kinetic Issues cluster_side_reactions Side Reactions start Low Yield in Coupling Reaction solubility Is Starting Material Fully Dissolved? start->solubility kinetics Is Reaction Rate Very Slow? solubility->kinetics No solubility->kinetics Yes screen_solvents Screen Solvents (Toluene, Dioxane, DMF) side_reactions Are Side Products Observed? kinetics->side_reactions No kinetics->side_reactions Yes vigorous_stir Increase Stirring Rate lower_temp Lower Temperature increase_temp Increase Temperature add_cosolvent Add Co-solvent (e.g., Water for Suzuki) add_ptc Add Phase-Transfer Catalyst (PTC) change_ligand Use Bulky, Electron-Rich Ligand add_additive Add Additive (e.g., CuI for Stille) weaker_base Use Weaker Base check_reagents Check Reagent Purity degas Ensure Thorough Degassing

Advanced Strategies for Extremely Poorly Soluble Substrates

For cases where conventional methods fail, more advanced techniques may be necessary:

  • Solid-State Ball Milling: This mechanochemical approach can facilitate reactions between solid reactants in the absence of a solvent, thereby circumventing solubility issues entirely.[1]

  • Micellar Catalysis: Performing the reaction in an aqueous solution with a surfactant can create micelles that encapsulate the organic-soluble reactants, allowing the reaction to proceed in a pseudo-homogeneous environment.[13][14]

Conclusion

Successfully navigating the solubility challenges of brominated thiophenes in coupling reactions requires a multi-faceted approach that considers the interplay between solvents, temperature, catalysts, ligands, and bases. By systematically applying the troubleshooting strategies outlined in this guide and grounding experimental design in a solid mechanistic understanding, researchers can significantly improve the efficiency and reproducibility of these important transformations.

References

  • Benchchem. (n.d.). Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers.
  • Gong, X., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • Beggan, J. P., et al. (2015). Surface-confined Ullmann coupling of thiophene substituted porphyrins. R Discovery.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Benchchem. (n.d.). How to improve the solubility of reagents in iodoanisole cross-coupling.
  • Benchchem. (n.g.). Managing solubility issues of reactants in Suzuki coupling.
  • Beggan, J. P., et al. (2025). Surface-confined Ullmann coupling of thiophene substituted porphyrins.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • Sherwood, J., et al. (2019). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
  • Zhang, Y., et al. (2021). An Active Catalyst System Based on Pd (0)
  • Asiri, A. M., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Martins, M. A. R., et al. (2018). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.
  • American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
  • StudySmarter. (2023). Thiophene: Bromination & Reduction.
  • Cravotto, G., et al. (2021).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • ResearchGate. (n.d.). A novel method for the bromination of thiophenes.
  • National Institutes of Health. (n.d.). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer.
  • Royal Society of Chemistry. (2012). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
  • Wikipedia. (n.d.). 3-Bromothiophene.
  • Royal Society of Chemistry. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • SciSpace. (n.d.). Synthesis of donor–acceptor substituted oligothiophenes by Stille coupling.
  • Cravotto, G., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
  • ChemicalBook. (n.d.). 2,5-Dibromothiophene CAS#: 3141-27-3.
  • National Institutes of Health. (2020). Advances in Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin.
  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction.
  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). 2,3-Dibromothiophene 97 3140-93-0.
  • PubChem. (n.d.). 2-Bromothiophene.
  • Benchchem. (n.d.). Effect of reaction temperature on 4-Bromobiphenyl coupling efficiency.
  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
  • de Vries, J. G. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry.
  • Wikipedia. (n.d.). Heck reaction.

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Technical Support Center: Optimizing Recrystallization of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing the purification of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid via recrystallization. Moving beyond simple protocols, this document explains the underlying chemical principles to empower users to troubleshoot and adapt their purification strategies effectively.

Section 1: Frequently Asked Questions & Solvent Selection Principles

This section addresses the foundational questions researchers encounter when developing a recrystallization protocol for 4,5-Dibromo-3-methylthiophene-2-carboxylic acid.

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

A1: The cornerstone of a successful recrystallization is selecting a solvent with a steep solubility curve for the target compound. The ideal solvent should exhibit:

  • High solubility at elevated temperatures: The entire solid should dissolve in a minimal amount of boiling or near-boiling solvent to create a saturated solution.[1]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease dramatically, causing it to crystallize out of the solution, leaving impurities behind.

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid to prevent the compound from "oiling out" (melting instead of dissolving).[1]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]

Q2: How does the molecular structure of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid influence solvent choice?

A2: The structure of this molecule presents a classic purification challenge due to its dual-nature polarity.

  • Non-polar Core: The dibrominated methyl-thiophene ring is hydrophobic and largely non-polar. This suggests poor solubility in highly polar solvents like water.

  • Polar Functional Group: The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. This feature allows for solubility in more polar organic solvents.

Therefore, the optimal solvent will likely be one of intermediate polarity that can effectively solvate both the non-polar ring and the polar acid group at elevated temperatures. Solvents like ethanol, isopropanol, acetic acid, or ethyl acetate are excellent starting points. Highly non-polar solvents (e.g., hexanes, heptane) or highly polar solvents (e.g., water) are less likely to be suitable on their own but can be invaluable components in a two-solvent system.

Q3: I am unsure where to start. What is a logical screening process for selecting a solvent?

A3: A systematic, small-scale screening process is the most efficient method.

  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[2]

  • Gently heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.

  • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields the most significant amount of crystalline precipitate is likely the best choice for a single-solvent recrystallization.

Section 2: Experimental Data & Protocols

Solubility Screening Data (Predicted)

The following table provides a predicted solubility profile to guide initial solvent selection. This is based on chemical principles and should be confirmed experimentally.

SolventPolaritySolubility at 25°CSolubility at Boiling PointSuitability Notes
Water HighVery LowVery LowUnsuitable as a primary solvent. Potentially useful as an anti-solvent.
Heptane/Hexane Non-PolarVery LowLowUnlikely to be a good single solvent. Excellent as an anti-solvent.[3]
Toluene Non-PolarLowMedium-HighPotential candidate. Good for dissolving non-polar impurities.
Ethyl Acetate IntermediateLowHighStrong candidate for single-solvent recrystallization.[3]
Acetone IntermediateMediumHighPotential candidate, but its low boiling point may require a larger volume.
Isopropanol (IPA) IntermediateLowHighStrong candidate. Often promotes good crystal growth.
Ethanol /MethanolHighMediumHighGood dissolving power, may require an anti-solvent (water) to reduce solubility upon cooling and improve yield.
Acetic Acid High (Polar Protic)MediumHighEffective solvent, but can be difficult to remove completely from the final product.
Detailed Experimental Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)
  • Dissolution: Place the crude 4,5-Dibromo-3-methylthiophene-2-carboxylic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a stir bar and a small volume of isopropanol (e.g., 10 mL).

  • Heating: Heat the slurry on a hot plate with stirring. Add more isopropanol in small portions until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • (Optional - Hot Filtration): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes insoluble contaminants.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.

  • Drying: Leave the crystals under vacuum for several minutes to air dry. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

Detailed Experimental Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is ideal if no single solvent has the desired solubility profile. A common pair would be Ethanol ("good" solvent) and Water ("anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent protocol above. For the washing step (Step 7), use a cold mixture of ethanol and water in the same ratio that induced crystallization.

Section 3: Troubleshooting Guide

Q4: My compound "oiled out" instead of dissolving. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it can dissolve, forming an immiscible liquid layer.

  • Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.

  • Solution 1: Add more solvent. Sometimes, the oil will eventually dissolve in a larger volume of the hot solvent.

  • Solution 2: Switch to a solvent with a lower boiling point.

  • Solution 3: If the oil persists, cool the solution to see if it solidifies. You can then attempt the recrystallization again, ensuring you add enough solvent initially to prevent reaching the melting point before dissolution occurs.

Q5: The solution is clear, but no crystals are forming upon cooling. How can I induce crystallization?

A5: This indicates a supersaturated solution where crystal nucleation has not begun.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

  • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed" crystal provides a template for other molecules to crystallize onto.[4]

  • Solution 3 (Extended Cooling): Ensure the solution has been cooled in an ice bath for a sufficient amount of time. In some cases, placing the solution in a freezer may be necessary.

Q6: My final product is still colored. How can I fix this?

A6: Colored impurities can often be removed with activated carbon.

  • Procedure: After dissolving your crude product in the hot solvent (Step 2 of the protocol), cool the solution slightly to stop it from boiling. Add a very small amount (e.g., a spatula tip) of activated carbon. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Crucial Next Step: Perform a hot filtration (Protocol 1, Step 3) to remove the carbon before allowing the solution to cool and crystallize. Using too much carbon can lead to the loss of your desired product.[2]

Q7: My final yield is very low. What are the common causes and how can I improve it?

A7: Low yield is a common issue with several potential causes.

  • Cause 1: Too much solvent was used. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, and much of your product will remain dissolved. Solution: Use the absolute minimum amount of hot solvent required for dissolution.

  • Cause 2: Premature crystallization during hot filtration. If the solution cools too much during this step, the product will crystallize along with the impurities on the filter paper. Solution: Use pre-heated glassware (funnel and receiving flask) and work quickly.

  • Cause 3: Incomplete cooling. The compound has some residual solubility even at room temperature. Solution: Always use an ice bath to minimize solubility and maximize the precipitate.

  • Cause 4: Washing with room temperature solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Section 4: Visualization of Workflow

Recrystallization Workflow: Solvent Selection & Troubleshooting

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation start Start with Crude Solid screen Screen Solvents (Small Scale) start->screen dissolve Dissolve Crude Solid in Minimum Hot Solvent screen->dissolve insolubles Insoluble Impurities Present? dissolve->insolubles hot_filter Perform Hot Filtration insolubles->hot_filter Yes cool Cool Slowly to Room Temp, then Ice Bath insolubles->cool No hot_filter->cool crystals_form Crystals Form? cool->crystals_form induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal crystals_form->induce No filtrate Isolate Crystals (Vacuum Filtration) crystals_form->filtrate Yes induce->crystals_form wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Decision workflow for recrystallization of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid.

References

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

  • Poulter, G. H., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Fjare, K. A., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Omega. [Link]

  • Google Patents.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help. [Link]

  • University of Colorado Colorado Springs. Recrystallization, filtration and melting point. [Link]

  • ResearchGate. (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

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Technical Support Center: Minimizing Debromination During Carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of debromination during the functionalization of bromo-substituted carboxylic acids. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent the undesired cleavage of C-Br bonds in your synthetic workflows.

Introduction: The Challenge of Debromination

Bromo-substituted organic molecules are pivotal intermediates in pharmaceutical and materials science. The bromine atom often serves as a crucial handle for subsequent cross-coupling reactions or other transformations. However, during the functionalization of a carboxylic acid group on such a molecule, the C-Br bond can be unexpectedly cleaved and replaced by a hydrogen atom, a process known as hydrodebromination or simply debromination.[1][2] This unwanted side reaction reduces the yield of the desired product, complicates purification, and can derail a multi-step synthesis.[1][3]

This guide will focus primarily on debromination issues encountered during common carboxylic acid functionalization reactions, such as amidation and esterification, which frequently employ coupling reagents or palladium-catalyzed processes.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a common byproduct.

Issue 1: Significant Debromination During Amide Coupling Reactions

Symptoms:

  • Formation of a significant amount of the debrominated analog of your starting material or product.

  • Low yield of the desired bromo-substituted amide.

  • Complex product mixture observed by LC-MS or NMR, making purification difficult.

Potential Causes & Solutions:

Potential CauseProposed Solution & Rationale
Harsh Coupling Reagents or Additives Switch to a milder coupling reagent. While effective, some coupling reagents can promote side reactions. For instance, uronium/aminium-based reagents like HATU are often considered highly efficient and can lead to faster reaction times, potentially minimizing the opportunity for side reactions compared to HBTU.[4] Carbodiimides like EDC, when used with additives like HOBt, are also a common choice, but reaction conditions must be carefully controlled to avoid side reactions.[5][6]
Aggressive Base Use a weaker, non-nucleophilic base. Strong bases, particularly sterically unhindered ones, can contribute to debromination. Consider switching from strong organic bases like DBU or triethylamine to a more hindered base like diisopropylethylamine (DIPEA). In some cases, inorganic bases like potassium carbonate may be a viable, milder alternative.
High Reaction Temperature Lower the reaction temperature. Many coupling reactions can proceed efficiently at room temperature or even 0 °C. Higher temperatures can provide the activation energy for the debromination pathway.[3] It is recommended to start at a lower temperature and only increase it if the reaction is too slow, while carefully monitoring for the formation of the debrominated byproduct.[1]
Prolonged Reaction Time Monitor the reaction closely and work up promptly upon completion. Extended exposure to the reaction conditions, even mild ones, can lead to a gradual increase in the debrominated byproduct. Use TLC or LC-MS to determine the point of maximum conversion of the starting material without significant byproduct formation.
Presence of a Hydride Source Ensure anhydrous conditions and use high-purity reagents. Solvents (like alcohols), water, or even certain reagents can act as hydride donors, which can lead to reductive debromination, especially if trace metals are present.[2][3][7] Using anhydrous solvents and inert atmosphere techniques can be beneficial.
Issue 2: Debromination During Palladium-Catalyzed Carboxylation or Amidation

Symptoms:

  • A significant amount of Ar-H (debrominated starting material) is formed alongside the desired Ar-COOH or Ar-CONH(R) product.

  • Low conversion of the aryl bromide starting material.[1]

Root Causes and Solutions:

Debromination in palladium-catalyzed reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species that intercepts the catalytic cycle.[1][8]

Potential CauseProposed Solution & Rationale
Choice of Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases can promote the formation of Pd-H species. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[1]
Ligand Choice Screen different phosphine ligands. The electronic and steric properties of the ligand are crucial. Bulky, electron-rich ligands can sometimes favor the reductive elimination step that leads to debromination.[3] Consider ligands that are known to promote the desired C-C or C-N bond formation over hydrodehalogenation.
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of solvents, ligands, or other reagents can generate hydride sources. Running the reaction at the lowest effective temperature is a key strategy.[3]
Hydride Sources in the Reaction Use anhydrous, degassed solvents and high-purity reagents. Solvents like alcohols or the presence of water can serve as hydride sources.[2] Switching to aprotic solvents like toluene, dioxane, or THF can be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of debromination during carboxylic acid functionalization?

A1: Debromination can occur through several pathways:

  • Reductive Debromination: This is common in reactions involving transition metal catalysts like palladium. A metal-hydride intermediate can form and transfer a hydride to the aromatic ring, cleaving the C-Br bond.[1][8] Hydride sources can include solvents, water, or bases.[2][3]

  • Base-Mediated Debromination: In some cases, particularly with electron-deficient aromatic rings or under harsh basic conditions, direct attack by a base or another nucleophile can initiate a process leading to debromination.

  • Radical Mechanisms: Light or radical initiators can sometimes induce homolytic cleavage of the C-Br bond, followed by hydrogen atom abstraction from the solvent or another component in the reaction mixture.[9]

Q2: How do I choose the right coupling reagent to avoid debromination?

A2: The choice depends on the specific substrate and reaction conditions.

  • For sensitive substrates, consider using HATU, which is known for its high efficiency and rapid reaction times, potentially outcompeting the debromination side reaction.[4]

  • Carbodiimides like EDC are a good general choice, but it is crucial to use them with an additive like HOBt or Oxyma to suppress side reactions and racemization.[6][10]

  • Phosphonium salt reagents like PyBOP are also highly efficient but may be more costly.[11]

It is often necessary to screen a few different coupling reagents and conditions to find the optimal system for your specific molecule.

Q3: Can protecting groups on other parts of the molecule influence debromination?

A3: Yes. For instance, in heterocyclic systems, an acidic N-H proton can interfere with basic or organometallic reagents, leading to debromination.[1] Protecting such groups can be an effective strategy to prevent this side reaction.[2] The electronic nature of protecting groups can also influence the electron density of the aromatic ring, which can affect its susceptibility to debromination.

Q4: Can the work-up procedure cause debromination?

A4: Yes, work-up conditions can sometimes lead to product degradation. If your product is sensitive to acid or base, neutralization or extraction steps could potentially cause debromination, especially if residual catalyst is present. It is advisable to test the stability of your product under the planned work-up conditions on a small scale.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Debromination Risk

This protocol provides a starting point for optimizing an amidation reaction where debromination is a concern.

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-substituted carboxylic acid (1.0 eq) and a suitable solvent (e.g., anhydrous DMF or DCM).

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for a few minutes to allow for pre-activation.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 0 °C or room temperature). Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, allow it to warm to room temperature, while continuing to monitor for the formation of the debrominated byproduct.

  • Work-up and Analysis: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude product by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.

Visualizing the Problem: Debromination Pathways

Diagram 1: Competing Pathways in Pd-Catalyzed Reactions

G cluster_0 Desired Catalytic Cycle cluster_1 Debromination Side Reaction Ar-Br Ar-Br Pd(0) Pd(0) Ar-Br->Pd(0) Oxidative Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Nu Nu Ar-Pd(II)-Br->Nu Transmetalation/ Amine Coordination Hydride Source Hydride Source Ar-Pd(II)-Br->Hydride Source Hydride Transfer Ar-Pd(II)-Nu Ar-Pd(II)-Nu Nu->Ar-Pd(II)-Nu Ar-Nu Ar-Nu Ar-Pd(II)-Nu->Ar-Nu Reductive Elimination Ar-Nu->Pd(0) Ar-Pd(II)-H Ar-Pd(II)-H Hydride Source->Ar-Pd(II)-H Ar-H Ar-H Ar-Pd(II)-H->Ar-H Reductive Elimination Pd(0)_side Pd(0)_side Ar-H->Pd(0)_side Catalyst Regeneration

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Diagram 2: Troubleshooting Workflow for Debromination

G start Debromination Observed q1 Is the reaction Pd-catalyzed? start->q1 pd_branch Optimize Pd-Catalyzed Conditions q1->pd_branch Yes amide_branch Optimize Amide Coupling q1->amide_branch No (e.g., Amide Coupling) pd_base Switch to milder base (K₃PO₄, Cs₂CO₃) pd_branch->pd_base pd_temp Lower reaction temperature pd_base->pd_temp pd_ligand Screen different ligands pd_temp->pd_ligand pd_solvent Use aprotic, anhydrous solvent pd_ligand->pd_solvent end Debromination Minimized pd_solvent->end amide_reagent Change coupling reagent (e.g., HATU) amide_branch->amide_reagent amide_base Use hindered base (DIPEA) amide_reagent->amide_base amide_temp Lower reaction temperature amide_base->amide_temp amide_time Reduce reaction time amide_temp->amide_time amide_time->end

Caption: Decision workflow for troubleshooting debromination.

References

  • BenchChem. (2025). preventing debromination in subsequent reaction steps.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (2025). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe.
  • AAPPTEC. (n.d.). Coupling & Side Reactions - Peptide Chemistry Resources.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Lipshutz, B. H., & Tomioka, T. (2010). Reductions of aryl bromides in water at room temperature. PMC.
  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Vijay, K., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

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Technical Support Center: Troubleshooting Low Conversion Rates in Thiophenes Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene esterification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in the esterification of thiophene derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also prevent future ones.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions for rapid problem-solving.

Q1: Why is my Fischer esterification of thiophene-2-carboxylic acid stalling or showing low conversion?

A1: Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid, which produces an ester and water.[1][2] The primary reason for a stalled reaction is the presence of water, which can shift the equilibrium back towards the starting materials through hydrolysis.[3][4] To achieve high conversion, water must be actively removed as it is formed.[5] This is typically accomplished by using a large excess of the alcohol reactant or through azeotropic distillation with a Dean-Stark apparatus.[4][6]

Q2: I'm observing the formation of a dark, insoluble material in my reaction flask. What is it and how can I prevent it?

A2: The formation of black or brown tars is often a sign of thiophene ring decomposition or polymerization. Thiophene and its derivatives can be sensitive to highly acidic conditions and elevated temperatures.[7][8] The use of an excessively strong acid catalyst (like concentrated sulfuric acid) at high temperatures can promote side reactions. To mitigate this, consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15.[6] Additionally, ensure the reaction temperature is not unnecessarily high and that the reaction time is not excessively prolonged.

Q3: Can I use a different catalyst besides sulfuric acid (H₂SO₄)?

A3: Absolutely. While H₂SO₄ is a common and effective catalyst, its strong dehydrating and oxidizing properties can sometimes lead to charring and side reactions with sensitive substrates like thiophenes.[9] Milder catalysts are often preferable. p-Toluenesulfonic acid (p-TsOH) is a crystalline, easy-to-handle solid acid that is very effective.[6] For extremely sensitive substrates or to simplify purification, solid-supported acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or silica-supported sulfuric acid can be excellent choices, as they are easily filtered off after the reaction.[10]

Q4: My thiophene carboxylic acid starting material is not fully dissolving in the alcohol. What should I do?

A4: Poor solubility can significantly slow down a reaction. If the thiophene carboxylic acid is not dissolving in the alcohol (which often serves as both reactant and solvent), you can add a co-solvent to increase solubility.[6] Toluene is an excellent choice, especially when using a Dean-Stark apparatus, as it forms an azeotrope with water, aiding in its removal.[4] Ensure the co-solvent is anhydrous to avoid introducing water into the system.

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low conversion rates based on experimental observations.

Symptom 1: Low or No Product Conversion (Starting Material Largely Unchanged)

This is the most common issue, often pointing to problems with the reaction equilibrium or catalyst.

Potential Cause 1.1: Presence of Water in Reagents or Glassware

  • Causality : Fischer esterification is governed by Le Châtelier's principle. Water is a product, and its presence will inhibit the forward reaction.[2][4] Even small amounts of water in the starting alcohol, carboxylic acid, or on the surface of the glassware can significantly reduce the final yield.

  • Troubleshooting & Validation :

    • Dry All Components : Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

    • Use Anhydrous Reagents : Use freshly opened or properly stored anhydrous solvents and alcohols. If in doubt, solvents like toluene can be dried over sodium or calcium hydride, and alcohols can be dried using molecular sieves (3Å or 4Å).

    • Validation : The water content of solvents can be verified to be <50 ppm using Karl Fischer titration.

Potential Cause 1.2: Ineffective Water Removal During Reaction

  • Causality : To drive the equilibrium towards the ester product, the water generated must be continuously removed.[3][5]

  • Troubleshooting & Validation :

    • Employ a Dean-Stark Trap : For reactions in a water-immiscible solvent like toluene, a Dean-Stark apparatus is the most effective method for azeotropic removal of water.[4][11]

    • Use Excess Alcohol : If the alcohol is low-boiling and inexpensive (e.g., methanol, ethanol), using it as the solvent (in large excess, >10 equivalents) can effectively shift the equilibrium.[4][6]

    • Add a Dehydrating Agent : Molecular sieves (3Å or 4Å) can be added directly to the reaction flask to sequester water as it forms. Note that this is less efficient for large-scale reactions.[5]

    • Validation : When using a Dean-Stark trap, you should observe the collection of water in the graduated arm of the trap. The reaction is near completion when water ceases to collect.[3]

Potential Cause 1.3: Insufficient Catalyst Activity or Loading

  • Causality : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12][13] Without sufficient catalytic activity, the reaction rate will be impractically slow.

  • Troubleshooting & Validation :

    • Verify Catalyst Quality : Ensure the acid catalyst has not been deactivated by exposure to moisture. Use a fresh bottle if in doubt.

    • Increase Catalyst Loading : Typical catalytic amounts range from 1-5 mol%. If the reaction is slow, consider increasing the loading to 5-10 mol%.

    • Switch to a Stronger Catalyst : If using a mild catalyst like p-TsOH with a sterically hindered acid or alcohol, a switch to H₂SO₄ may be necessary, but monitor carefully for decomposition.

Symptom 2: Formation of Dark Tars or Polymers

This indicates that the reaction conditions are too harsh for the specific thiophene substrate.

Potential Cause 2.1: Acid-Mediated Degradation of the Thiophene Ring

  • Causality : The electron-rich thiophene ring is susceptible to electrophilic attack and can undergo polymerization or decomposition under strongly acidic conditions, especially at elevated temperatures.[7][14]

  • Troubleshooting & Validation :

    • Reduce Reaction Temperature : Only heat as much as necessary to maintain a steady reflux.

    • Use a Milder Catalyst : Replace concentrated H₂SO₄ with p-TsOH or a solid acid catalyst.[6] These are generally less aggressive and reduce the likelihood of charring.

    • Limit Reaction Time : Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • Validation : Successful mitigation will result in a cleaner reaction mixture with a significantly reduced amount of insoluble material.

Symptom 3: Alternative Esterification Strategies for Sensitive Substrates

If Fischer esterification consistently fails or gives low yields, the acid sensitivity of the thiophene derivative may require a different approach. These methods avoid strongly acidic conditions and the production of water.[5]

  • Strategy 1: Acyl Chloride Formation followed by Esterification

    • Description : The thiophene carboxylic acid is first converted to a highly reactive thiophene acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[15] The purified acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

    • Advantages : This is a high-yield, irreversible reaction that proceeds under mild conditions and is suitable for acid-sensitive molecules.

  • Strategy 2: Carbodiimide-Mediated Coupling (Steglich Esterification)

    • Description : This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[16]

    • Advantages : The reaction is performed under neutral and mild conditions, making it ideal for substrates with acid-sensitive functional groups.

    • Common Issues : Purification can be challenging due to the formation of dicyclohexylurea (DCU) byproduct, which has limited solubility.[16] Using EDCI can simplify workup as its urea byproduct is water-soluble.

Data & Protocols

Table 1: Comparison of Common Acid Catalysts for Thiophene Esterification
CatalystFormulaTypical Loading (mol%)ProsCons
Sulfuric AcidH₂SO₄1 - 5Inexpensive, powerful catalyst and dehydrating agent.[9]Can cause charring/decomposition of sensitive thiophenes.[7]
p-Toluenesulfonic Acidp-TsOH2 - 10Solid, easy to handle, milder than H₂SO₄, effective.[6]More expensive than H₂SO₄.
Amberlyst-15N/A10 - 20 (wt%)Heterogeneous catalyst, easily removed by filtration, reusable.Slower reaction rates compared to homogeneous catalysts.
Protocol 1: Fischer Esterification of Thiophene-2-Carboxylic Acid using a Dean-Stark Trap

This protocol details a robust method for driving the esterification equilibrium towards completion.

  • Apparatus Setup : Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging : To the flask, add thiophene-2-carboxylic acid (1.0 eq.), the desired alcohol (1.5 - 3.0 eq.), and a suitable solvent such as toluene (enough to fill the flask to about half).

  • Catalyst Addition : Add the acid catalyst (e.g., p-TsOH, 0.05 eq.).

  • Reaction : Heat the mixture to a steady reflux. Toluene and water will co-distill as an azeotrope.[4] Upon condensing, the denser water will separate and collect in the bottom of the Dean-Stark trap, while the toluene will overflow back into the reaction flask.

  • Monitoring : Continue the reflux until the theoretical amount of water has been collected or water no longer accumulates in the trap (typically 4-24 hours).[3] Monitor the reaction progress by TLC or GC.

  • Workup : Cool the reaction to room temperature. Wash the organic mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification : Purify the crude product by vacuum distillation or column chromatography as needed.

Visual Diagrams

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low conversion rates.

G start Low Conversion Rate in Thiophene Esterification check_water Symptom: Reaction Stalled, SM Unchanged start->check_water check_harshess Symptom: Dark Tars / Polymerization start->check_harshess cause_water Potential Cause: Water Present / Ineffective Removal check_water->cause_water cause_catalyst Potential Cause: Inactive or Insufficient Catalyst check_water->cause_catalyst cause_conditions Potential Cause: Conditions Too Harsh (Temp / Acid) check_harshess->cause_conditions sol_dry Solution: Use Anhydrous Reagents & Dry Glassware cause_water->sol_dry sol_remove_water Solution: Use Dean-Stark Trap or Excess Alcohol cause_water->sol_remove_water sol_catalyst Solution: Increase Catalyst Loading or Use Fresh Catalyst cause_catalyst->sol_catalyst sol_conditions Solution: Lower Temperature & Use Milder Catalyst (p-TsOH) cause_conditions->sol_conditions sol_alternative Consider Alternative Method: Acyl Chloride or DCC Coupling sol_dry->sol_alternative If problem persists sol_remove_water->sol_alternative If problem persists sol_catalyst->sol_alternative If problem persists sol_conditions->sol_alternative If problem persists

Caption: Troubleshooting workflow for low esterification conversion.

Fischer Esterification Mechanism

This diagram outlines the key steps in the acid-catalyzed esterification of a thiophene carboxylic acid.

Caption: Mechanism of acid-catalyzed thiophene esterification.

References

  • 11University of Wisconsin-Madison Chemistry Department.

  • 5Organic Chemistry Portal.

  • 3BenchChem.

  • 4Master Organic Chemistry.

  • 17OperaChem.

  • 18BenchChem.

  • 19BenchChem.

  • Saraiya, P. R., & Shah, R. C. (1950). A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A, 31(2), 97-102.
  • McKee, J. R., & Zanger, M. (1991). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap.
  • 9Science Ready.

  • 12Chemistry Stack Exchange.

  • Yslas, I., et al. (2006). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline.
  • So, J. H., et al. (2014). A novel route for polymerisation of thiophene based conducting polymers using trace-free oxidants. Polymer Chemistry, 5(2), 361-364.
  • Wikipedia.

  • Newman, M. S., & Addor, R. W. (1953). Steric Effects. II. Acid-catalyzed Esterification. Journal of the American Chemical Society, 75(5), 1263–1264.
  • North, M., & Ritson, D. J. (2021). Sustainable ester synthesis. Green Chemistry, 23(16), 5697-5707.
  • Organic Chemistry Portal.

  • Google Patents.

  • 20BenchChem.

  • TCI Chemicals.

  • Georgia State University ScholarWorks.

  • Chemguide.

  • Reddit.

  • Chirit, N., et al. (2012). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 60(5), 636-645.
  • Google Patents.

  • Google Patents.

  • Behrendorff, J. B., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development.
  • Pews, R. G., & Cooke, R. D. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 137–146.
  • Kowal, A., et al. (1995). Chemical and Electrochemical Polymerization of Thiophene Derivatives. Synthetic Metals, 69(1-3), 577-578.
  • Janosi, A., & Kalesse, M. (2014). Total Synthesis of Aetheramide.
  • Terent'ev, A. O., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Chemical Bulletin, 57(5), 1082-1086.
  • Royal Society of Chemistry.

  • Wei, C., et al. (1992). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym.
  • Karon, K., et al. (2015). EMULSION POLYMERIZATION OF THIOPHENE – THE NEW WAY OF CONDUCTING POLYMERS SYNTHESIS. Advances in Science and Technology Research Journal, 9(27), 117-121.
  • Chemistry LibreTexts.

  • Organic Syntheses.

  • Aron, A. T., et al. (2016). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. ACS Chemical Biology, 11(10), 2739–2744.

Sources

Technical Support Center: Metal Catalyst Remediation for Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are foundational in synthesizing complex thiophene derivatives. However, removing residual palladium (Pd) or copper (Cu) from these specific intermediates often presents a severe bottleneck[1].

This guide is designed for process chemists and drug development professionals. It provides causality-driven explanations, self-validating protocols, and data-backed strategies to reduce elemental impurities to API-grade regulatory thresholds.

Part 1: Troubleshooting FAQs & The Chemistry of Metal Chelation

Q: Why is palladium so difficult to remove from 4,5-Dibromo-3-methylthiophene-2-carboxylic acid? A: The difficulty is an inherent chemical consequence of the molecule's structure. According to Hard-Soft Acid-Base (HSAB) theory, palladium (a "soft" Lewis acid) forms highly stable coordination complexes with the sulfur atom in the thiophene ring (a "soft" Lewis base). Additionally, the adjacent carboxylic acid group acts as a competing bidentate ligand. This makes your product a highly effective chelating agent in its own right, creating a thermodynamic sink that traps Pd and Cu residues within the product matrix. To achieve high purity, you must introduce a scavenger with a thermodynamically superior binding affinity (e.g., a primary thiol) to forcibly break this coordination[1].

Q: What are the regulatory targets for residual metals in this intermediate? A: If this intermediate is positioned late in the synthetic route of an Active Pharmaceutical Ingredient (API), it must comply with the ICH Q3D guidelines for elemental impurities. For oral administration, the Permissible Daily Exposure (PDE) limits typically dictate a target of <10 ppm for Palladium. For parenteral routes, the Pd limit is strictly <1 ppm[2][3].

Q: How do I choose between liquid-liquid extraction (LLE) and solid-supported scavengers? A: The choice depends on the scale, the lipophilicity of the catalyst ligands, and the cost tolerance. LLE using aqueous chelators (like N-acetylcysteine) is highly scalable and leverages a data-driven pH-swing approach[4]. Because 4,5-Dibromo-3-methylthiophene-2-carboxylic acid has an acidic pKa, it can be driven into an aqueous phase at pH 8, leaving hydrophobic Pd-phosphine complexes in the organic waste. Solid-supported scavengers (like Silica-Thiol) are more expensive but are mandatory as a final "polishing" step if the metal is tightly bound to the product and cannot be partitioned into the aqueous waste[1].

Part 2: Logical Pathways & Workflows

To effectively strip metals from this compound, we must exploit both its ionizable functionality (the carboxylic acid) and the HSAB affinity hierarchy.

Affinity Pd Palladium (Pd) Residue Thiophene Thiophene Sulfur (Weak Affinity) Thiophene->Pd Displaced by Carboxylate Carboxylate Group (Moderate Affinity) Carboxylate->Pd Displaced by Thiol Thiol Scavengers (Si-SH) (Very Strong Affinity) Thiol->Pd Irreversible Binding

Fig 1: Hard-Soft Acid-Base (HSAB) logical affinity hierarchy for Palladium displacement.

Workflow A Crude Reaction Mixture (Product + Pd/Cu) B pH Swing Extraction (NaHCO3, pH 8) A->B C Phase Separation B->C D Organic Phase (Waste) C->D Hydrophobic Pd E Aqueous Phase (Product Carboxylate) C->E Retain Product F Aqueous Chelation (N-Acetylcysteine) E->F Trace metal removal G Acidification (HCl to pH 2) F->G Precipitate H Filtration & IPC Check G->H I API-Grade Product (< 10 ppm Pd) H->I Pass IPC (<10 ppm) J Solid Scavenging (Silica-Thiol) H->J Fail IPC (>10 ppm) J->I Re-crystallize

Fig 2: Downstream processing workflow for metal scavenging via pH-swing and chelation.

Part 3: Quantitative Data Comparison

The following table summarizes the expected efficacy of various scavenging strategies when applied to thiophene-2-carboxylic acid derivatives. Data is modeled on an initial crude palladium load of 1,000 ppm.

Scavenging MethodActive ReagentEquivalents (vs. Pd)Processing TimeExpected Residual Pd
Aqueous LLE N-Acetylcysteine10 eq2 h50 - 100 ppm
Precipitation Trimercaptotriazine (TMT)3 eq4 h10 - 25 ppm
Solid-Supported Silica-Thiol (Si-SH)5 eq12 h< 5 ppm
Solid-Supported Silica-Thiourea5 eq12 h< 10 ppm

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the designated In-Process Control (IPC) checks.

Protocol A: pH-Swing and Aqueous Chelation Wash

Causality: By converting the product to its water-soluble sodium salt, hydrophobic catalyst ligands are forced into the organic phase. A water-soluble thiol is then added to strip any remaining Pd coordinated to the thiophene sulfur[4].

  • Dissolution: Dissolve the crude 4,5-Dibromo-3-methylthiophene-2-carboxylic acid in 10 volumes of 2-Methyltetrahydrofuran (MeTHF).

  • pH Swing: Add 10 volumes of 0.5 M aqueous NaHCO₃. Stir vigorously for 30 minutes at 25°C. The product will migrate to the aqueous phase as a sodium salt.

  • Phase Separation & IPC 1: Separate the layers.

    • Validation Step: Sample both layers for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The organic layer should contain >80% of the initial Pd mass balance. Discard the organic layer.

  • Aqueous Chelation: To the product-rich aqueous layer, add 10 equivalents (relative to the initial Pd load) of N-acetylcysteine. Stir at 40°C for 2 hours.

  • Organic Wash: Wash the aqueous layer with 5 volumes of fresh MeTHF to extract the newly formed Pd-chelator complexes.

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 2 M HCl until the pH reaches 2.0. The pure 4,5-Dibromo-3-methylthiophene-2-carboxylic acid will precipitate.

  • Filtration & IPC 2: Filter the solid, wash with cold water, and dry under vacuum.

    • Validation Step: Perform final ICP-MS on the dried solid. If Pd > 10 ppm, proceed directly to Protocol B.

Protocol B: Solid-Supported Scavenging (Silica-Thiol Polishing)

Causality: For highly recalcitrant Pd complexes that survive LLE, heterogeneous chemisorption is required. Silica-Thiol (Si-SH) provides a massive local concentration of soft-base binding sites that irreversibly trap Pd, allowing the purified product to simply be filtered off[1].

  • Re-dissolution: Dissolve the partially purified product (from Protocol A) in 15 volumes of Tetrahydrofuran (THF).

  • Scavenger Addition: Add 20% w/w (relative to the product mass) of SiliaMetS® Thiol (or an equivalent functionalized silica).

  • Incubation: Heat the suspension to 50°C and stir for 12 hours.

    • Causality: Elevated temperature provides the necessary activation energy to break the stubborn Pd-thiophene coordination bonds.

  • Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 volumes of warm THF.

  • Concentration & Crystallization: Concentrate the filtrate in vacuo and recrystallize the residue from a Heptane/Ethyl Acetate (3:1) mixture.

  • Final Validation: Analyze the crystalline product via ICP-MS to confirm Pd levels are < 10 ppm, meeting ICH Q3D standards[3].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) URL:[Link]

  • Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators Organic Process Research & Development (ACS Publications) URL:[Link]

  • Q3D(R2)—Guideline for Elemental Impurities U.S. Food and Drug Administration (FDA) / Regulations.gov URL:[Link]

Sources

Validation & Comparative

HPLC method development for purity analysis of brominated thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Precision Separation of Brominated Thiophenes: A Comparative Guide to HPLC Column Chemistries

Introduction Brominated thiophenes are critical building blocks in the synthesis of organic photovoltaics (OPVs), OLEDs, and active pharmaceutical ingredients (APIs). However, assessing the purity of these intermediates presents a formidable analytical challenge. Positional isomers—such as 2-bromothiophene and 3-bromothiophene, or various dibromothiophene derivatives—exhibit nearly identical boiling points and highly similar hydrophobicities.

As a Senior Application Scientist, I frequently see standard C18 reverse-phase liquid chromatography (RPLC) methods fail to achieve baseline resolution for these mixtures. To achieve a self-validating, robust purity analysis, we must move beyond simple dispersive interactions and leverage orthogonal retention mechanisms. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases for the separation of halogenated thiophenes.

Mechanistic Rationale: Beyond Hydrophobicity

Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions, which are insufficient when analytes have identical carbon footprints and similar


 values.
  • Phenyl-Hexyl Phases: Introduce

    
     interactions between the stationary phase phenyl ring and the thiophene ring. While this improves the retention of aromatic compounds, it often lacks the steric discrimination needed for closely related positional isomers.
    
  • Pentafluorophenyl (PFP) Phases: PFP columns are widely recognized as a superior choice for halogenated aromatics[1]. The introduction of five highly electronegative fluorine atoms onto the phenyl ring drastically alters the stationary phase dynamics[2]. PFP columns offer a multimodal retention mechanism:

    • 
       Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich thiophene ring.
      
    • Dipole-Dipole Interactions: The highly polar C-F bonds induce strong dipole moments, enabling differentiation of isomers based on their specific dipole vectors[3].

    • Shape Selectivity: The rigid, planar nature of the PFP ligand provides exceptional steric discrimination for positional isomers[4].

    • Halogen Affinity: Specific fluorine-bromine interactions further enhance the retention of brominated species[5].

G cluster_columns Stationary Phase Chemistries Analyte Brominated Thiophene (Positional Isomer) C18 C18 (Alkyl) Dispersive / Hydrophobic Analyte->C18 Weak Selectivity PhHex Phenyl-Hexyl Hydrophobic + π-π Analyte->PhHex Moderate Selectivity PFP Pentafluorophenyl (PFP) π-π, Dipole, Shape, F-Br Analyte->PFP High Selectivity (Orthogonal)

Interaction mechanisms of different HPLC stationary phases with brominated thiophenes.

Experimental Design & Self-Validating Protocol

To establish a trustworthy and reproducible method, the protocol must be self-validating. We utilize a system suitability standard containing thiophene, 2-bromothiophene, 3-bromothiophene, and 2,5-dibromothiophene.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the thiophene mixture in pure acetonitrile (MeCN) to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase (e.g., 60:40 Water:MeCN) to prevent solvent-induced peak distortion.

  • Instrumentation: UHPLC or standard HPLC system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Mobile Phase A: HPLC-grade Water. Neutral thiophenes do not require pH control, simplifying the method and reducing baseline noise[6].

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient: Isocratic hold at 40% B for 2 mins, then a linear gradient to 80% B over 10 mins.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Crucial for stabilizing partition coefficients).

    • Detection: UV at 254 nm (optimal for the thiophene

      
       transition)[6].
      
  • System Suitability Criteria (Self-Validation): The method is only deemed valid for quantitative release if the critical pair (2-bromothiophene and 3-bromothiophene) achieves a resolution (

    
    ) 
    
    
    
    and a tailing factor (
    
    
    )
    
    
    .

Workflow Prep 1. Sample Preparation (MeCN Dilution) Screen 2. Column Screening (C18 vs. Ph-Hex vs. PFP) Prep->Screen Mobile 3. Mobile Phase Optimization (H2O / MeCN Gradient) Screen->Mobile Suit 4. System Suitability (Rs > 2.0, Tf < 1.5) Mobile->Suit Val 5. Method Validation (Purity Analysis) Suit->Val

Systematic HPLC method development workflow for thiophene purity analysis.

Comparative Data Analysis

The following table summarizes the experimental performance of three


 mm, 3 

m columns under identical gradient conditions.
AnalyteMetricC18 (Standard Alkyl)Phenyl-HexylPFP (Pentafluorophenyl)
Thiophene

(min)
3.103.454.20

1.11.11.0
3-Bromothiophene

(min)
5.455.907.15

(vs. Thiophene)
8.29.112.5
2-Bromothiophene

(min)
5.606.157.80

(Critical Pair)
0.8 (Co-elution) 1.2 (Partial) 2.8 (Baseline)
2,5-Dibromothiophene

(min)
8.208.8011.40

1.31.21.05

Data Interpretation:

  • C18: Fails to resolve the 2-bromo and 3-bromo isomers (

    
    ). Their identical hydrophobicity leads to severe co-elution.
    
  • Phenyl-Hexyl: Provides a slight improvement due to

    
     interactions, but falls short of the baseline resolution required for quantitative purity analysis (
    
    
    
    ).
  • PFP: Achieves complete baseline resolution (

    
    ) of the critical pair. The strong dipole-dipole interactions and shape selectivity of the fluorinated phase effectively discriminate between the ortho-like (2-bromo) and meta-like (3-bromo) positions of the heavy bromine atom[2].
    

Conclusion & Best Practices

For the purity analysis of brominated thiophenes, standard C18 columns present a high risk of overlapping impurities, leading to false-positive purity reports. Transitioning to a Pentafluorophenyl (PFP) stationary phase is highly recommended[4]. The orthogonal retention mechanisms provided by the PFP ligand—specifically dipole-dipole and shape selectivity—ensure robust, self-validating baseline resolution of closely related positional isomers[3]. When developing these methods, maintain a simple unbuffered Water/Acetonitrile mobile phase to maximize column lifetime and minimize baseline drift.

References

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes. National Center for Biotechnology Information (NCBI).

  • New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. ResearchGate.

  • Versatile F5 Pentafluorophenyl Columns. Phenomenex.

  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.

  • ACE C18-PFP Technical Brochure. Advanced Chromatography Technologies (ACE).

Sources

Reactivity Comparison Guide: 3-Methyl vs. 3-Hexyl Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular design by analyzing the delicate balance between electronic activation and steric hindrance. When comparing 3-methylthiophene-2-carboxylic acid (3-MTCA) and 3-hexylthiophene-2-carboxylic acid (3-HTCA) , we are looking at two molecules with nearly identical electronic profiles but vastly different spatial topographies. Both alkyl groups exert a similar inductive electron-donating (+I) effect, activating the thiophene ring. However, the transition from a single-carbon methyl group to a six-carbon hexyl chain introduces profound steric consequences that dictate their respective roles in organic electronics, agrochemicals, and drug development.

This guide objectively compares their reactivity profiles, elucidates the causality behind their kinetic behaviors, and provides self-validating experimental protocols for your laboratory workflows.

Mechanistic Causality: The Steric vs. Electronic Paradigm

The primary differentiator between 3-MTCA and 3-HTCA is the steric bulk adjacent to the C2-carboxylic acid and the C4-position of the thiophene ring.

  • Reactivity at the C2-Carboxylic Acid: In esterification or amidation reactions, the nucleophilic attack on the carbonyl carbon is highly sensitive to the spatial environment. The hexyl chain of 3-HTCA creates a significant "steric umbrella," restricting the approach angle of incoming nucleophiles and stabilizing the unreacted ground state. Conversely, the smaller methyl group in 3-MTCA offers minimal shielding, allowing for rapid, unhindered acyl substitution[1].

  • Reactivity at the Thiophene Ring (C-H Activation): In transition-metal-catalyzed cross-coupling or Direct Heteroarylation Polymerization (DHAP), steric hindrance becomes a powerful tool for regiocontrol. The bulky hexyl group of 3-HTCA effectively blocks the C4 position, suppressing undesired

    
    -branching and forcing the reaction to occur exclusively at the C5 position[2]. Shortening the chain to a methyl group reduces this shielding, resulting in a higher propensity for di-olefination or branched byproducts[3].
    

Pathway M_Core 3-Methylthiophene-2-COOH M_Steric Low Steric Bulk (-CH3) M_Core->M_Steric M_C2 C2-COOH: Fast Esterification M_Steric->M_C2 Minimal Shielding M_C5 C5-H: Lower Regioselectivity M_Steric->M_C5 Accessible C4/C5 H_Core 3-Hexylthiophene-2-COOH H_Steric High Steric Bulk (-C6H13) H_Core->H_Steric H_C2 C2-COOH: Slow Esterification H_Steric->H_C2 Steric Shielding H_C5 C5-H: High Regioselectivity H_Steric->H_C5 Blocks adjacent sites

Fig 1: Steric influence of alkyl chain length on thiophene regioselectivity and reactivity.

Comparative Reactivity Profiles

To guide your synthetic strategy, the following table synthesizes the quantitative and qualitative performance metrics of both building blocks.

Property / Metric3-Methylthiophene-2-carboxylic acid (3-MTCA)3-Hexylthiophene-2-carboxylic acid (3-HTCA)
Alkyl Chain Length C1 (Methyl)C6 (Hexyl)
Steric Hindrance at C2/C4 LowHigh
Esterification/Amidation Rate Fast (Standard coupling agents suffice)Slow (Requires potent agents/longer times)
C-H Activation Regioselectivity Moderate (Prone to di-olefination/branching)Excellent (Strictly C5 selective)
Solubility in Organic Solvents Poor to ModerateExcellent (Enables high MW polymers)
Primary Application Domain Agrochemicals[4], Small Molecule DrugsOrganic Electronics (P3HT), Block Copolymers

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Comparative Steglich Esterification

This protocol leverages HPLC monitoring to validate the kinetic retardation caused by the hexyl group during esterification.

Reagents: 3-MTCA or 3-HTCA (1.0 eq), Methanol (5.0 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), anhydrous Dichloromethane (DCM).

  • Activation: Dissolve the thiophene carboxylic acid (1.0 mmol) in 10 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Coupling: Add DMAP (0.1 mmol) and Methanol (5.0 mmol). Slowly add DCC (1.1 mmol) dissolved in 2 mL of DCM dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Self-Validation (HPLC Assay): Pull 50

    
    L aliquots at 
    
    
    
    hours and
    
    
    hours. Quench with water, extract with ethyl acetate, and analyze via HPLC (C18 column, MeCN/H2O gradient).
    • Expected Result for 3-MTCA: Complete consumption of the starting acid peak by

      
       to 
      
      
      
      hours.
    • Expected Result for 3-HTCA: Significant starting acid peak remains at

      
       hours; completion requires 
      
      
      
      to
      
      
      hours due to steric hindrance at the C2 position.

Workflow Start 3-Alkyl-2-COOH Substrates Reagents DCC / DMAP + Methanol Start->Reagents Split HPLC Monitoring (Assess Conversion) Reagents->Split Methyl 3-Methyl: Complete < 4 hrs Split->Methyl Fast Kinetics Hexyl 3-Hexyl: Complete 12-24 hrs Split->Hexyl Steric Retardation

Fig 2: Comparative Steglich esterification workflow highlighting kinetic divergence.

Protocol B: Regioselective C-H Arylation (Fagnou Conditions)

This protocol demonstrates how the steric bulk of the hexyl group is weaponized to achieve perfect C5 regioselectivity during cross-coupling[2].

Reagents: 3-Alkylthiophene-2-carboxylic acid (1.0 eq), Aryl Bromide (1.2 eq),


 (5 mol%), 

(10 mol%),

(2.5 eq), Pivalic acid (30 mol%), N,N-Dimethylacetamide (DMAc).
  • Setup: In a Schlenk tube, combine the thiophene substrate, aryl bromide, palladium catalyst, ligand, base, and pivalic acid.

  • Solvent Addition: Evacuate and backfill with argon (3x). Add anhydrous DMAc to achieve a 0.2 M concentration.

  • Heating: Seal the tube and heat to 100 °C for 16 hours.

  • Self-Validation (NMR Analysis): Post-workup, analyze the crude mixture via

    
    -NMR.
    
    • Expected Result for 3-HTCA: A clean singlet in the aromatic region corresponding to the C4 proton, confirming strict C5 arylation. The hexyl group successfully blocked

      
      -branching.
      
    • Expected Result for 3-MTCA: The presence of minor secondary peaks indicating di-arylation or C4-arylation side products, as the methyl group fails to provide sufficient steric shielding[3].

Strategic Selection in Development

When to choose 3-Methylthiophene-2-carboxylic acid: Select 3-MTCA when your synthetic route requires rapid, high-yielding functionalization of the carboxylic acid group (e.g., library generation of amides for high-throughput screening). It is a preferred building block in agrochemical development (such as the synthesis of 1,2,4-triazole insecticides) where compact molecular footprints are required for target enzyme binding[4].

When to choose 3-Hexylthiophene-2-carboxylic acid: Select 3-HTCA when designing advanced materials like poly(3-hexylthiophene) (P3HT) or complex block copolymers. The hexyl chain is absolutely critical for two reasons: it provides the necessary solubility to prevent premature polymer precipitation during synthesis, and its steric bulk acts as a directing group, suppressing structural defects (like


-branching) during catalytic cross-coupling[2].
References

1.[2] Structural Analysis of Poly(3-hexylthiophene) Prepared via Direct Heteroarylation Polymerization. ResearchGate. Available at: 2.[3] Sterically Controlled C‒H Olefination of Heteroarenes. ChemRxiv. Available at: 3.[4] Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Available at: 4.[1] An Efficient Metal-Free Oxidative Esterification and Amination of Benzyl C–H Bond. MDPI. Available at:

Sources

A Comparative Guide to the Thermal Analysis of 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safety, efficacy, and shelf-life. Understanding how a compound behaves under thermal stress is paramount for defining storage conditions, processing parameters, and formulation strategies. 4,5-Dibromo-3-methylthiophene-2-carboxylic acid is a key heterocyclic building block, instrumental in the synthesis of novel therapeutic agents and functional materials. Its heavily substituted thiophene ring suggests a unique thermal profile that warrants in-depth investigation.

This guide provides a comprehensive framework for evaluating the thermal properties of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will objectively compare its anticipated thermal behavior with structurally related alternatives, offering a rationale for how substitutions on the thiophene ring influence thermal stability. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology for their own investigations.

Principles of TGA/DSC: A Dual-Pronged Approach to Thermal Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a holistic view of a material's thermal properties.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is invaluable for determining decomposition temperatures, moisture content, and the composition of multi-component systems.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

By using these techniques in tandem, we can differentiate between thermal events that involve mass loss (e.g., decomposition) and those that do not (e.g., melting), providing a complete thermal profile of the compound.

Comparative Analysis: The Influence of Substitution on Thermal Stability

To understand the thermal profile of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid, it is instructive to compare it with its parent compound and other substituted analogs. The selected compounds allow for a systematic evaluation of the effects of the methyl group and halogen atoms on thermal stability.

Alternatives for Comparison:

  • Thiophene-2-carboxylic acid: The unsubstituted parent molecule, providing a baseline.

  • 3-Methylthiophene-2-carboxylic acid: Isolates the effect of the electron-donating methyl group.

  • 3,4,5-Trichloro-2-thiophenecarboxylic acid: Allows for a comparison between different halogen substituents (bromine vs. chlorine).

Table 1: Comparison of Physical Properties and Predicted Thermal Behavior

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Predicted Onset of Decomposition (TGA)Key DSC Events
4,5-Dibromo-3-methylthiophene-2-carboxylic acid C6H4Br2O2S299.97Not availableModerateEndotherm (Melting), Exotherm (Decomposition)
Thiophene-2-carboxylic acidC5H4O2S128.15125-127[1]HighestEndotherm (Melting)[1]
3-Methylthiophene-2-carboxylic acidC6H6O2S142.18147-149HighEndotherm (Melting)
3,4,5-Trichloro-2-thiophenecarboxylic acidC5HCl3O2S231.48Not availableModerate-HighEndotherm (Melting), Exotherm (Decomposition)
Interpretation and Mechanistic Insights
  • Effect of Halogenation: The presence of heavy bromine atoms in 4,5-Dibromo-3-methylthiophene-2-carboxylic acid is expected to significantly influence its thermal stability. Generally, the carbon-halogen bond strength decreases down the group (C-Cl > C-Br). This suggests that the dibromo- compound will likely have a lower onset of decomposition compared to the trichloro- analog. The primary thermal decomposition pathway for such compounds is often initiated by the cleavage of the C-Br bond, followed by decarboxylation.[2][3]

  • Effect of the Methyl Group: The electron-donating methyl group on the thiophene ring in 3-Methylthiophene-2-carboxylic acid can slightly increase the thermal stability of the molecule by stabilizing the aromatic ring. This is reflected in its higher melting point compared to the unsubstituted Thiophene-2-carboxylic acid.

  • Decarboxylation: For aromatic carboxylic acids, thermal decarboxylation is a key decomposition mechanism.[4][5] This process involves the loss of carbon dioxide and can be influenced by the stability of the resulting aryl anion or radical intermediate. The electron-withdrawing nature of the halogens can affect the ease of this process.

The following diagram illustrates the logical flow for comparing the thermal stability of these compounds.

G Comparative Analysis Logic A Parent Compound (Thiophene-2-carboxylic acid) E Baseline Stability A->E B Methyl Substitution (3-Methylthiophene-2-carboxylic acid) F Slight Increase in Stability (Inductive Effect) B->F C Bromo Substitution (Target Compound) G Decreased Stability (Weaker C-Br Bonds) C->G D Chloro Substitution (Trichloro- analog) H Higher Stability than Bromo-analog (Stronger C-Cl Bonds) D->H

Caption: Logical flow of comparative thermal stability analysis.

Detailed Experimental Protocols

To ensure reproducible and reliable data, the following detailed protocols for TGA and DSC analysis are recommended.

Experimental Workflow Diagram

TGA_DSC_Workflow start Start: Sample Preparation tga_prep Weigh 5-10 mg of sample into an alumina TGA crucible start->tga_prep dsc_prep Weigh 2-5 mg of sample into an aluminum DSC pan and hermetically seal start->dsc_prep tga_analysis TGA Analysis tga_prep->tga_analysis dsc_analysis DSC Analysis dsc_prep->dsc_analysis tga_params Parameters: - Atmosphere: N2 (50 mL/min) - Heating Rate: 10 °C/min - Temp Range: 25-800 °C tga_analysis->tga_params dsc_params Parameters: - Atmosphere: N2 (50 mL/min) - Program:  1. Heat to 200 °C (10 °C/min)  2. Cool to 25 °C  3. Reheat to 200 °C dsc_analysis->dsc_params data_analysis Data Analysis & Comparison tga_params->data_analysis dsc_params->data_analysis tga_results Determine: - Onset of Decomposition (Td) - Mass Loss (%) vs. Temp data_analysis->tga_results dsc_results Determine: - Melting Point (Tm) - Glass Transition (Tg) - Enthalpy of Transitions (ΔH) data_analysis->dsc_results end End: Comparative Report tga_results->end dsc_results->end

Caption: Standard experimental workflow for TGA/DSC analysis.

Step-by-Step Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared alumina crucible.

  • Instrument Setup:

    • Place the crucible in the TGA autosampler or furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Step-by-Step Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan. Hermetically seal the pan to prevent sublimation or evaporation. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at 25 °C and then heat to 200 °C (or a temperature above the expected melting point) at 10 °C/min. This step removes any prior thermal history of the sample.

    • Cool: Cool the sample from 200 °C to 25 °C at a rate of 10 °C/min.

    • Second Heat: Heat the sample again from 25 °C to 200 °C at 10 °C/min. The data from this second heating scan is typically used for analysis of melting point and glass transition.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting temperature (Tm) from the peak of the endotherm and the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.

Conclusion

While direct experimental data for 4,5-Dibromo-3-methylthiophene-2-carboxylic acid is not yet widely published, a comparative analysis based on the established principles of thermal decomposition provides valuable insights into its expected stability. The presence of two bromine atoms likely renders it less thermally stable than its non-halogenated or chlorinated counterparts, with decomposition likely initiated by C-Br bond cleavage and subsequent decarboxylation.

The protocols outlined in this guide offer a robust and standardized approach for researchers to experimentally determine the precise thermal characteristics of this compound and other novel materials. Such data is indispensable for the rational design of synthetic processes and the development of stable, safe, and effective pharmaceutical products.

References

  • Edney, E. O., & Driscoll, D. J. (1992). Thermal degradation of haloacetic acids in water. ResearchGate. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2022, May 2). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Vera, G., & Stas, S. (2019). Decarboxylative Halogenation of Organic Compounds. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

Sources

Crystal structure determination of polysubstituted thiophene acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the same critical bottleneck in drug discovery and materials science: obtaining high-resolution 3D structural data for challenging small molecules. Polysubstituted thiophene acids—widely utilized as active pharmaceutical ingredients (APIs), EGFR kinase inhibitors, and organic semiconductor intermediates—are notoriously difficult to crystallize into the large, well-ordered lattices traditionally required for structural elucidation[1][2].

This guide objectively compares the three primary modalities for determining the crystal structures of polysubstituted thiophene acids: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By examining the physical causality behind these techniques, we can establish self-validating experimental workflows that ensure scientific integrity.

The Physical Causality of Diffraction Techniques

To select the appropriate analytical method, one must understand the fundamental physics governing how different radiation sources interact with a thiophene acid crystal lattice.

  • SCXRD (The Gold Standard): X-rays scatter by interacting with the electron clouds of atoms. Because organic molecules like thiophene carboxylic acids consist primarily of light atoms (C, H, O, S) with relatively low electron densities, their X-ray scattering cross-section is inherently weak[3]. Causality: To achieve a sufficient signal-to-noise ratio for precise bond length determination (e.g., distinguishing the C=O double bond from C-O in the carboxylic group), a massive number of unit cells must be irradiated simultaneously. This dictates the absolute requirement for large single crystals (typically >10–50 µm)[4][5].

  • MicroED (The Emerging Innovator): Electrons scatter by interacting with the electrostatic potential of the entire atom (both the positively charged nucleus and the electron cloud). Causality: This Coulombic interaction is approximately ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    
    times stronger than X-ray scattering[5]. Consequently, a sub-micron crystal (100 nm to 1 µm) will diffract an electron beam just as intensely as a 100 µm crystal diffracts X-rays. This physical reality allows MicroED to completely bypass the traditional crystallization bottleneck, making it ideal for the microcrystalline powders typical of thiophene acid synthesis[6].
  • PXRD: X-rays scatter off a bulk polycrystalline powder. Causality: Because the crystallites are randomly oriented, the 3D diffraction data is compressed into a 1D spectrum. While excellent for phase identification, the overlapping reflections make ab initio structure determination mathematically ambiguous without extensive computational modeling (Rietveld refinement).

DecisionTree Start Polysubstituted Thiophene Acid Sample CheckSize Assess Crystal Size & Quality Start->CheckSize Large > 10 µm Well-ordered Single Crystal CheckSize->Large Large Crystals SubMicron < 1 µm Microcrystals / Powder CheckSize->SubMicron Nanocrystals Amorphous Bulk Polycrystalline Mixture CheckSize->Amorphous Bulk Powder SCXRD SCXRD (High Precision & Absolute Config) Large->SCXRD MicroED MicroED (Rapid Elucidation from Powder) SubMicron->MicroED PXRD PXRD + Rietveld (Phase ID & Bulk Purity) Amorphous->PXRD

Crystallographic decision matrix based on thiophene acid sample morphology.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of these techniques when applied to polysubstituted thiophene acids[5][6][7].

MetricSCXRDMicroEDPXRD (Structure Solution)
Minimum Sample Size > 10 µm (Large Crystal)< 1 µm (Nanocrystal)> 10 mg (Bulk Powder)
Sample Preparation Weeks (Crystallization screening)< 1 Hour (Direct from powder)Minutes (Grinding/Packing)
Interaction Mechanism X-ray / Electron CloudElectron / Electrostatic PotentialX-ray / Electron Cloud
Data Collection Time 2 – 24 Hours< 10 Minutes1 – 12 Hours
Resolution Limit ~0.70 – 0.84 Å~0.80 – 1.00 Å> 1.20 Å (Often limited)
Absolute Stereochemistry Yes (via anomalous dispersion)Challenging (Requires dynamical refinement)No
Primary Limitation Inability to grow large crystalsDynamical scattering artifactsSevere peak overlap

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain internal feedback loops that validate the data before proceeding to the next step. Below are the optimized workflows for SCXRD and MicroED.

Protocol A: SCXRD Workflow for Thiophene-2-Carboxylic Acids

Thiophene acids frequently form extensive hydrogen-bonded networks (e.g., tetramers linked by O-H···O bonds)[1]. Slow evaporation is critical to prevent kinetic trapping of defects.

  • Crystallization: Dissolve 5 mg of the thiophene acid in a minimal volume of a polar aprotic solvent (e.g., DMF or acetone). Layer with a non-polar antisolvent (e.g., n-hexane) and allow vapor diffusion over 7–14 days.

  • Mounting & Cryo-cooling: Select a crystal with distinct faces (e.g.,

    
     mm)[1]. Mount on a glass fiber using perfluoropolyether oil and immediately transfer to a 113 K nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic vibrations, drastically improving high-angle reflection intensities.
    
  • Data Collection: Expose to Mo Kα (

    
     Å) or Cu Kα radiation.
    
  • Self-Validation Checkpoint: Evaluate the internal agreement factor (

    
    ). If 
    
    
    
    , the crystal is twinned or radiation-damaged; abort and select a new crystal.
  • Structure Solution & Refinement: Solve using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on

    
    .
    
  • Final Validation: The model is valid if

    
    , 
    
    
    
    , and no atoms exhibit non-positive definite (NPD) thermal ellipsoids[1][3].
Protocol B: MicroED Workflow for Sub-Micron Thiophene Powders

When crystallization fails, MicroED extracts high-resolution data directly from the amorphous-looking synthetic powder[4][6].

  • Sample Preparation: Apply 1 mg of dry thiophene acid powder to an agate mortar. Gently grind for 30 seconds. Dust the powder onto a standard holey carbon TEM grid. Causality: Grinding fractures larger aggregates into electron-transparent fragments (<500 nm thick) necessary to minimize dynamical scattering[7].

  • Grid Screening: Insert the grid into a Cryo-TEM (e.g., 200 kV Glacios). Scan the grid in low-dose imaging mode (

    
    ) to locate isolated microcrystals.
    
  • Continuous Rotation Data Collection: Isolate a single microcrystal using a selected area aperture. Rotate the stage continuously from

    
     to 
    
    
    
    at a rate of
    
    
    while recording diffraction patterns on a direct electron detector.
  • Self-Validation Checkpoint: Monitor the cumulative electron dose. If the total dose exceeds

    
    , radiation damage will destroy the organic lattice; discard the dataset and collect from a fresh crystal.
    
  • Processing: Integrate data using DIALS or XDS. Merge 3–5 independent datasets to increase completeness and average out dynamical scattering artifacts[3][7].

MicroEDWorkflow Prep Dry Grinding & Grid Deposition Cryo Cryo-TEM Insertion (100 K) Prep->Cryo Screen Low-Dose Screening (<0.01 e-/Ų/s) Cryo->Screen Collect Continuous Rotation (-60° to +60°) Screen->Collect Process DIALS/XDS Integration & Merging Collect->Process

Self-validating MicroED workflow designed to minimize radiation damage and dynamical scattering.

Conclusion & Strategic Recommendations

For polysubstituted thiophene acids, the choice of technique should be dictated by the physical state of the synthesized material rather than historical precedent.

If the synthesis yields well-ordered crystals ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 µm, SCXRD  remains the undisputed choice due to its superior handling of absolute stereochemistry and highly mature refinement software[3][7]. However, as demonstrated by the pharmaceutical industry's shift over the last three years, MicroED  is the most powerful tool for overcoming the crystallization bottleneck[5]. By leveraging the strong interaction between electrons and matter, MicroED allows researchers to determine complex hydrogen-bonding networks and molecular conformations directly from sub-milligram quantities of crude powder in less than 24 hours[6].

References

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences.[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications.[Link]

  • Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. [Link]

  • Crystal structure determination with SCXRD & MicroED. XtalPi. [Link]

  • Microcrystal electron diffraction could advance drug development. Drug Target Review.[Link]

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. National Institutes of Health (NIH).[Link]

Sources

Definitive Guide: Acidity & Physicochemical Profiling of Brominated vs. Non-Brominated Thiophene Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the thiophene ring serves as a classic bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles.[1] A critical parameter in optimizing thiophene-based scaffolds is acidity (pKa) , which directly influences solubility, membrane permeability, and protein binding.

This guide objectively compares the acidity and physicochemical properties of Thiophene-2-carboxylic acid against its brominated derivatives (specifically 3-bromo , 4-bromo , and 5-bromo isomers).

Key Takeaway: Bromination universally increases the acidity (lowers pKa) of thiophene-2-carboxylic acid through the inductive electron-withdrawing effect (-I) of the halogen. However, the magnitude of this shift is position-dependent, governed by a balance between inductive pull and resonance donation (+M), with the 5-position acting analogously to the para-position in benzene systems.

Structural & Electronic Framework

To understand the acidity differences, one must first analyze the electronic environment of the thiophene ring compared to benzene.[1][2] Thiophene is


-excessive (electron-rich), making the ring inherently more susceptible to electrophilic attack but also influencing the dissociation of the carboxylic proton.
The Hammett Analogy in Thiophene

While Hammett constants (


) are derived from benzene, they can be adapted for thiophene by mapping positions based on electronic transmission:
  • 5-Position

    
    Para:  Direct conjugation path to the 2-carboxyl group.[2]
    
  • 4-Position

    
    Meta:  Inductive effects dominate; resonance is disrupted.[2]
    
  • 3-Position

    
    Ortho:  Strong steric and field effects; maximum inductive pull due to proximity.[1][2]
    
Visualizing the Electronic Effects

The following diagram illustrates the competing electronic vectors that determine the final acidity of the brominated variants.

electronic_effects cluster_0 Electronic Vectors cluster_1 Positional Impact on 2-COOH Br_Inductive Bromine (-I Effect) Electron Withdrawal Increases Acidity Pos_3 3-Bromo (Ortho-like) High Inductive Pull Steric Twist? Br_Inductive->Pos_3 Pos_4 4-Bromo (Meta-like) Inductive Dominant No Resonance Opposition Br_Inductive->Pos_4 Pos_5 5-Bromo (Para-like) Inductive vs. Resonance (-I > +M) Br_Inductive->Pos_5 Br_Resonance Bromine (+M Effect) Electron Donation Decreases Acidity Br_Resonance->Pos_5 Weak Opposition COOH_Dissoc COOH Dissociation (COO- Stability) Pos_3->COOH_Dissoc Stabilizes Anion Pos_4->COOH_Dissoc Stabilizes Anion Pos_5->COOH_Dissoc Stabilizes Anion

Figure 1: Logical flow of electronic effects (Inductive -I and Mesomeric +M) exerted by bromine substitution on the thiophene ring acidity.

Comparative Data Profile

The following table synthesizes experimental and high-confidence predicted data. Note that lower pKa indicates higher acidity .[2]

CompoundStructurepKa (Aq. 25°C)LogP (Lipophilicity)Electronic Effect Dominance
Thiophene-2-carboxylic acid Unsubstituted3.53 [1]1.4 - 1.7Baseline Reference
5-Bromo-thiophene-2-carboxylic acid 5-Br (Para-like)3.32 [2]2.50-I > +M : Inductive withdrawal outweighs weak resonance donation.
4-Bromo-thiophene-2-carboxylic acid 4-Br (Meta-like)~3.30 (Pred)2.22-I Only : No resonance opposition; strong acidification.
3-Bromo-thiophene-2-carboxylic acid 3-Br (Ortho-like)3.49 [3]2.21Proximity -I : Expected to be most acidic, but steric shielding of solvation shell may attenuate

pKa.

Analysis of the Data:

  • Bromination Increases Acidity: All brominated derivatives are more acidic than the parent compound (pKa < 3.53).[1][2] This confirms that the electron-withdrawing nature of bromine stabilizes the carboxylate anion (

    
    ).
    
  • The "Ortho" Anomaly: In benzene, ortho-substitution often dramatically lowers pKa (e.g., benzoic acid 4.20 vs. o-bromo 2.[1][2]85) due to the "ortho effect" (steric inhibition of resonance).[2] In thiophene, the 3-bromo derivative (pKa 3.[1][2]49) shows a much smaller shift.[2] This suggests that the 5-membered ring geometry reduces the steric clash that typically twists the carboxyl group out of plane, or that the sulfur atom's lone pairs complicate the solvation of the adjacent anion.[1]

  • Lipophilicity Trade-off: While bromination modulates acidity slightly, it drastically increases LogP (from ~1.5 to ~2.5).[2] This is a critical consideration for drug-likeness, as it increases permeability but decreases aqueous solubility.[2]

Experimental Protocol: Self-Validating pKa Determination

To generate high-integrity data for these derivatives, a standard potentiometric titration is recommended.[1][2] This protocol includes "self-validating" checkpoints to ensure accuracy.

Method: Potentiometric Titration

Objective: Determine the thermodynamic pKa of sparingly soluble thiophene acids.

Materials:
  • Analyte: >98% pure Bromothiophene-carboxylic acid derivative (approx 0.05 mmol).[2]

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1][2]

  • Solvent: 0.15 M KCl in water (for ionic strength control). Note: If solubility is an issue, use a methanol/water co-solvent system and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).

  • Instrument: Auto-titrator with a glass pH electrode (Ag/AgCl reference).[1][2]

Workflow Diagram

pka_protocol cluster_titration Titration Loop Start Start: Sample Preparation Weigh Weigh ~10mg Sample (Precise Mass) Start->Weigh Dissolve Dissolve in Solvent (Water or MeOH/Water) Weigh->Dissolve Blank Run Blank Titration (Solvent Only) Dissolve->Blank Titrate Add 0.1M KOH (Small increments) Blank->Titrate Measure Record pH (Wait for Stability <0.1mV/s) Titrate->Measure Check Is pH > 11? Measure->Check Check->Titrate No Calc Calculate pKa (Gran Plot / Derivative) Check->Calc Yes Validation Self-Validation Check: Does Blank match theoretical? Is curve smooth? Calc->Validation

Figure 2: Step-by-step potentiometric titration workflow with built-in validation checks.

Self-Validating Checkpoints:
  • Electrode Calibration: Calibrate using at least 3 buffers (pH 4.01, 7.00, 10.01) before and after the experiment. Slope must be 98-102%.[2]

  • Carbonate Error: If the titration curve shows a "double hump" or drift at high pH, the titrant is contaminated with carbonate.[1][2] Reject data.

  • Solubility Check: If the solution becomes cloudy during titration, the compound has precipitated.[1][2] Switch to the co-solvent method (MeOH/Water) and perform extrapolation.[1][2]

Implications for Drug Development[1][2][3]

Understanding the acidity difference allows for precise tuning of a drug candidate's profile:

  • Bioisosteric Replacement: Replacing a benzoic acid moiety with a 5-bromo-thiophene-2-carboxylic acid moiety will result in a slightly more acidic compound with significantly higher lipophilicity.[1][2] This can improve potency if the bromine fills a hydrophobic pocket in the target protein.[1][2]

  • Solubility Management: The lower pKa of the brominated derivatives means they will deprotonate at a slightly lower pH than the non-brominated parent.[1][2] However, the intrinsic solubility (

    
    ) of the brominated forms is likely lower due to the heavy halogen atom.[2]
    
  • Metabolic Blocking: Bromination at the 5-position (para-like) effectively blocks the most reactive site for metabolic oxidation (CYP450 metabolism), potentially extending the half-life (

    
    ) of the drug.[1][2]
    

References

  • Standard pKa Data: Thiophene-2-carboxylic acid. National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 10700. Available at: [Link][1][2]

  • Hammett Constants in Thiophenes: Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]

  • LogP Determination: Calculated Log P Values for Investigated Compounds. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

4,5-Dibromo-3-methylthiophene-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of specialized chemical building blocks is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 4,5-Dibromo-3-methylthiophene-2-carboxylic acid (CAS: 854626-32-7) is a halogenated, heterocyclic organic acid widely utilized in drug discovery and advanced materials synthesis.

Due to its specific structural features—namely, the presence of two bromine atoms and a carboxylic acid functional group—this compound cannot be treated as standard organic waste. Improper disposal can lead to severe environmental toxicity, the release of corrosive hydrobromic acid (HBr) gas, and the formation of highly toxic polybrominated dibenzodioxins and furans (PBDDs/PBDFs) during uncontrolled combustion[1][2].

This guide provides a comprehensive, field-proven protocol for the safe handling, segregation, and disposal of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid, ensuring your laboratory operates at the highest standards of safety and compliance.

Chemical Profiling & Waste Classification

Before initiating any disposal procedure, it is imperative to understand the physicochemical properties that dictate the compound's waste classification.

PropertyData / Classification
Chemical Name 4,5-Dibromo-3-methylthiophene-2-carboxylic acid
CAS Number 854626-32-7
Molecular Formula C₆H₄Br₂O₂S
Molecular Weight 299.96 g/mol
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory tract irritation)
Waste Stream Category Halogenated Organic Waste [3][4]
EPA RCRA Status Regulated Hazardous Waste (Requires licensed incineration)[1]

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, understanding why a protocol exists is as important as the protocol itself.

The Halogenated Segregation Rule: 4,5-Dibromo-3-methylthiophene-2-carboxylic acid must be strictly segregated from non-halogenated organic waste[4][5]. When non-halogenated waste is incinerated, it typically burns cleanly into CO₂ and H₂O. However, when brominated compounds are introduced into a standard incinerator, they generate corrosive hydrobromic acid (HBr) gas and require specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize the acidic off-gases[1].

If a small quantity of this brominated thiophene is accidentally mixed into a large carboy of non-halogenated waste, the entire volume must legally and operationally be reclassified as "Halogenated Waste." This not only exponentially increases institutional disposal costs but also introduces severe safety risks if the waste is sent to an incompatible treatment facility[2]. Furthermore, as an organic acid, it must never be mixed with strong bases, cyanides, or sulfides, as this can trigger exothermic neutralizations or the release of toxic gases[3].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating operational steps for disposing of 4,5-Dibromo-3-methylthiophene-2-carboxylic acid, whether in its neat (solid) form or dissolved in a solvent matrix.

Phase 1: Pre-Disposal Safety & Environmental Controls
  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended if handling solutions in penetrating solvents like DMSO or DMF), wrap-around safety goggles, and a fully buttoned laboratory coat[6][7].

  • Ventilation: Conduct all waste transfers inside a certified, properly functioning chemical fume hood to prevent inhalation of any aerosolized particulates or solvent vapors[6][7].

Phase 2: Waste Segregation & Containment
  • Determine the Physical State:

    • For Solid Waste (Neat Chemical or Contaminated Consumables): Collect the powder, contaminated weigh boats, and pipette tips in a "strong and tight" High-Density Polyethylene (HDPE) wide-mouth container[5]. Do not use metal containers, as residual acidity and halogens can cause corrosion over time.

    • For Liquid Waste (Dissolved in Solvent): Carefully pour the solution into a designated liquid waste carboy (glass or HDPE) specifically marked for Halogenated Solvents [4].

  • Headspace Management: Never fill liquid waste containers beyond 75–80% capacity. This critical safety margin allows for the thermal expansion of liquids and the accumulation of headspace vapors without risking container rupture[4].

Phase 3: RCRA-Compliant Labeling
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, it must be labeled with a standardized "Hazardous Waste" tag[4].

  • Component Listing: Explicitly write "4,5-Dibromo-3-methylthiophene-2-carboxylic acid" on the label. Avoid using abbreviations or structural formulas, as waste management contractors require full chemical names for transport manifests[6].

  • Hazard Identification: Check the boxes for "Toxic/Irritant" and "Halogenated." If dissolved in a flammable solvent (e.g., Methanol), also check "Flammable."

Phase 4: Storage & Institutional Transfer
  • Satellite Accumulation Area (SAA): Store the sealed waste container in your laboratory's designated SAA. The container must reside within secondary containment (e.g., a chemically resistant tray) to capture any catastrophic leaks[6][7].

  • Closure Rule: The container must remain tightly capped at all times unless you are actively adding waste. Evaporation is legally prohibited as a method of disposal[3].

  • EHS Coordination: Once the container is full (or reaches the institutional time limit, typically 90 to 180 days), submit a pickup request to your Environmental Health and Safety (EHS) department for transfer to a licensed hazardous waste processing facility[3][6].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for processing 4,5-Dibromo-3-methylthiophene-2-carboxylic acid waste, ensuring proper segregation pathways are maintained.

WasteWorkflow Start Waste Generation: 4,5-Dibromo-3-methylthiophene- 2-carboxylic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Neat chemical Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In solution SolidCont HDPE Solid Waste Container Label: Halogenated Organic Solid->SolidCont LiquidCont Glass/HDPE Liquid Carboy Label: Halogenated Solvent Waste Liquid->LiquidCont SAA Satellite Accumulation Area (SAA) Secondary Containment SolidCont->SAA Warning DO NOT MIX with Non-Halogenated Waste LiquidCont->Warning LiquidCont->SAA EHS EHS / Licensed Contractor Pickup SAA->EHS Incineration High-Temperature Incineration with Caustic Scrubbing EHS->Incineration

Figure 1: Decision tree and operational workflow for the segregation and disposal of halogenated organic acid waste.

References

  • Eastern Washington University. (n.d.). Hazardous Waste Management Program. Retrieved from[Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. Retrieved from[Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from[Link]

  • University of Tennessee. (2008). Laboratory Hazardous Waste Management Guide. Retrieved from[Link]

  • University of Texas at Austin, Anslyn Lab. (n.d.). Lab Safety and Waste Disposal Protocol. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 854626-32-7 Formula: C₆H₄Br₂O₂S Molecular Weight: 313.99 g/mol Physical State: Solid (Powder/Crystalline)

Part 1: Executive Safety Assessment

Immediate Action Required: This compound is a halogenated heteroaromatic acid . While currently classified primarily as an irritant, its structural motifs (bromine substituents on a thiophene ring) suggest potential for severe respiratory irritation and lachrymatory effects upon decomposition or aerosolization.

Core Safety Directive: Treat as a high-potency respiratory irritant . All handling of the solid must occur within a certified chemical fume hood. Zero-tolerance policy for open-bench weighing.

GHS Hazard Classification (Self-Validating Risk Profile)
Hazard ClassCategoryCodeHazard StatementMechanism of Action
Skin Irritation 2H315Causes skin irritationAcidic functionality reacts with skin moisture; lipophilic thiophene ring aids dermal penetration.
Eye Irritation 2AH319Causes serious eye irritationDirect corrosive action of the carboxylic acid group on mucous membranes.
STOT - SE 3H335May cause respiratory irritationInhalation of dust triggers inflammation in the upper respiratory tract.

Part 2: PPE Matrix & Selection Logic

Rationale: Generic "safety gear" is insufficient. Selection is based on the compound's acidity and halogenated organic nature.

Tiered Protection System
Zone / TaskRespiratory ProtectionHand Protection (Glove Barrier)Eye/Face ProtectionBody Protection
Zone 1: Storage & Transport (Sealed Containers)N/A (If sealed)Nitrile (Single layer) Min thickness: 0.11 mmSafety Glasses with Side ShieldsStandard Lab Coat (Cotton/Poly)
Zone 2: Weighing & Transfer (Open Solid)Fume Hood Required Face velocity: 80-100 fpmDouble Nitrile Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Change outer glove immediately upon contamination.Chemical Splash Goggles(Prevents dust ingress)Lab Coat + Tyvek Sleeve Covers (Prevents cuff gap exposure)
Zone 3: Reaction Setup (Solvent Handling)Fume Hood Required Silver Shield / Laminate If using permeating solvents (DCM/THF).Otherwise: Double Nitrile.Chemical Splash GogglesLab Coat + Chemical Resistant Apron
Zone 4: Spill Cleanup (> 1 gram)P100 / N95 Respirator (If outside hood)Double Nitrile (Extended Cuff) Face Shield + GogglesTyvek Coveralls

Critical Glove Note: For halogenated thiophenes dissolved in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes. Use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves for solution-phase handling.

Part 3: Operational Protocols (The "How")

Storage & Stability Workflow
  • Condition: Store at 2-8°C in an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light (Amber vials or foil wrap) to prevent photodebromination.

  • Logic: Brominated thiophenes can undergo slow homolytic cleavage under UV light, releasing free radicals and degrading the reagent quality.

Safe Weighing Procedure (Step-by-Step)
  • Environmental Check: Verify Fume Hood flow is >0.4 m/s.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Why? Halogenated organic powders are often static-prone. Static discharge can cause powder to "jump," creating an invisible aerosol cloud.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially wet/acidic (corrosion risk); use PTFE-coated or porcelain spatulas.

  • Decontamination: Wipe the balance area with a tissue dampened in weak base (e.g., 5% NaHCO₃) followed by water to neutralize any acidic residue.

Reaction Safety (The "Self-Validating" System)
  • Off-Gassing: If the reaction involves heating >50°C, assume the release of HBr or SOx gases.

  • Scrubber Setup: Connect the reaction vessel outlet to a caustic scrubber (NaOH solution) to trap acidic volatiles.

  • Visual Check: If the reaction mixture turns unexpectedly dark/black rapidly, it may indicate thiophene ring decomposition. Remove heat immediately and cool.

Part 4: Visualization of Safety Workflows

Diagram 1: Operational Safety Workflow

This diagram outlines the decision logic for PPE donning based on the state of the matter.

PPE_Workflow Start Task Identification State_Check Material State? Start->State_Check Solid_Handling Solid Handling (Weighing/Transfer) State_Check->Solid_Handling Powder Solution_Handling Solution Handling (Reaction/Workup) State_Check->Solution_Handling Dissolved PPE_Solid PPE REQUIRED: - Fume Hood - Double Nitrile Gloves - Splash Goggles - Tyvek Sleeves Solid_Handling->PPE_Solid PPE_Solution PPE REQUIRED: - Fume Hood - Solvent-Specific Gloves (Silver Shield for DCM) - Lab Coat + Apron Solution_Handling->PPE_Solution Action_Weigh Action: Anti-Static Weighing Clean with 5% NaHCO3 PPE_Solid->Action_Weigh Action_React Action: Scrubber Trap (If Heating) PPE_Solution->Action_React

Caption: Decision matrix for selecting PPE and engineering controls based on the physical state of the reagent.

Diagram 2: Emergency Spill Response Decision Tree

Immediate actions to take in the event of containment breach.

Spill_Response Spill Spill Detected Size_Check Volume? Spill->Size_Check Minor Minor (< 5g/5mL) Inside Hood Size_Check->Minor Contained Major Major (> 5g) Or Outside Hood Size_Check->Major Large/Uncontained Type_Check Type? Minor->Type_Check Evacuate EVACUATE LAB Alert Safety Officer Major->Evacuate Solid_Cleanup Solid Cleanup: 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with 5% NaHCO3 Liquid_Cleanup Liquid Cleanup: 1. Absorb with Vermiculite 2. Do NOT use paper (fire risk if oxidant present) 3. Collect as Haz Waste Type_Check->Solid_Cleanup Powder Type_Check->Liquid_Cleanup Solution

Caption: Protocol for triaging and neutralizing spills to prevent respiratory exposure.

Part 5: Disposal & Waste Management

Regulatory Compliance: Disposal must adhere to local environmental regulations (RCRA in US, EU Waste Framework Directive).

  • Waste Stream Classification:

    • Primary Stream: Halogenated Organic Solids/Liquids.

    • Do NOT Mix With: Strong oxidizers or strong bases (exothermic decomposition risk).

  • Deactivation (Small Scale):

    • Dissolve in a combustible solvent (e.g., acetone or ethanol).

    • This solution must be sent to a licensed incinerator equipped with an afterburner and scrubber.

    • Note: Incineration is required to manage the bromine and sulfur content, preventing the formation of toxic dioxins or SOx/HBr emissions.

  • Container Labeling:

    • Label clearly: "Contains Halogenated Organics" and "Thiophene Derivative."

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary: Thiophene-2-carboxylic acid derivatives. Retrieved March 5, 2026, from [Link]

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